Sonderianol
Description
Properties
Molecular Formula |
C20H26O2 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(4aR,10aS)-8-ethenyl-6-hydroxy-1,1,4a,7-tetramethyl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one |
InChI |
InChI=1S/C20H26O2/c1-6-13-12(2)16(21)11-15-14(13)7-8-17-19(3,4)18(22)9-10-20(15,17)5/h6,11,17,21H,1,7-10H2,2-5H3/t17-,20+/m1/s1 |
InChI Key |
MWEHWEZBGQUQSJ-XLIONFOSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Data of Sonderianol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for sonderianol, a diterpenoid of significant interest. While the complete experimental dataset is not publicly available in widespread databases, this document compiles the known information and presents a standardized framework for the presentation and interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. The methodologies described are based on established protocols for the isolation and structural elucidation of natural products from plant sources, particularly from the Croton genus.
This compound has been isolated from Croton blanchetianus (synonym Croton sonderianus). Its structure was determined through extensive spectroscopic analysis, including high-resolution mass spectrometry (LC/MS Q-TOF), Fourier transform infrared spectroscopy (FTIR), and both one- and two-dimensional NMR techniques.
Spectroscopic Data Summary
The following tables are structured to present the core spectroscopic data for this compound. In the absence of the complete dataset from publicly accessible sources, these tables serve as a template for organizing and interpreting the experimental results once obtained.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| e.g., H-1 | Value | e.g., d | Value |
| e.g., H-2α | Value | e.g., dd | Value, Value |
| e.g., H-2β | Value | e.g., t | Value |
| ... | ... | ... | ... |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Carbon Type |
| e.g., C-1 | Value | e.g., CH₂ |
| e.g., C-2 | Value | e.g., CH |
| e.g., C-3 | Value | e.g., C |
| ... | ... | ... |
Table 3: Mass Spectrometry (MS) Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment |
| e.g., ESI+ | [M+H]⁺ Value | Value | Molecular Ion |
| Fragment 1 Value | Value | e.g., [M+H - H₂O]⁺ | |
| Fragment 2 Value | Value | e.g., [M+H - CO]⁺ | |
| ... | ... | ... | ... |
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| e.g., ~3400 | Strong, Broad | O-H stretch (Alcohol) |
| e.g., ~2950 | Strong | C-H stretch (Aliphatic) |
| e.g., ~1710 | Strong | C=O stretch (Ketone) |
| e.g., ~1640 | Medium | C=C stretch (Alkene) |
| ... | ... | ... |
Experimental Protocols
The isolation and structural elucidation of this compound would typically follow a series of established phytochemical procedures.
2.1. Plant Material and Extraction The plant material, such as the roots or aerial parts of Croton sonderianus, is collected, dried, and powdered. The powdered material is then subjected to extraction with a suitable solvent, often starting with a nonpolar solvent like hexane, followed by solvents of increasing polarity such as dichloromethane, ethyl acetate, and methanol (B129727).
2.2. Isolation and Purification The crude extract is fractionated using chromatographic techniques. A common approach involves:
-
Column Chromatography (CC): The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane, ethyl acetate, and methanol mixtures) to separate the components based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified by preparative or semi-preparative HPLC, often using a reverse-phase column (e.g., C18) with a mobile phase such as a methanol/water or acetonitrile/water gradient.
2.3. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A pure sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.
-
Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: ¹H NMR spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. ¹³C NMR spectra may require a longer acquisition time. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
-
-
Mass Spectrometry (MS):
-
Sample Introduction: The purified compound is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is typically used to generate the molecular ion with minimal fragmentation.
-
Analysis: High-resolution mass spectrometry (HRMS), for instance with a Time-of-Flight (TOF) or Orbitrap analyzer, is used to determine the exact mass of the molecular ion, which allows for the calculation of the molecular formula. Tandem mass spectrometry (MS/MS) can be employed to obtain fragmentation patterns for structural elucidation.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). The positions of the absorption bands are reported in wavenumbers (cm⁻¹) and are indicative of the functional groups present in the molecule.
-
Visualizations
Workflow for Spectroscopic Analysis of this compound
Caption: General workflow for the isolation and spectroscopic analysis of this compound.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diterpenoid sonderianol and related compounds, focusing on their isolation from natural sources, structural elucidation, synthetic approaches, and diverse biological activities. Due to the limited availability of detailed experimental data for this compound itself, this guide utilizes closely related and well-characterized diterpenoids from the Croton genus and other sources to illustrate key methodologies and data presentation. This approach provides a practical framework for researchers interested in the broader class of abietane (B96969) and related diterpenoids.
Introduction to this compound and Related Diterpenoids
This compound is a naturally occurring abietane-type diterpenoid that has been isolated from plants of the Croton genus, notably Croton heliotropiifolius. Diterpenoids are a large and structurally diverse class of secondary metabolites derived from the 20-carbon precursor geranylgeranyl pyrophosphate. They exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them promising candidates for drug discovery and development. This review will delve into the scientific literature to provide a detailed technical guide on the key aspects of this compound and its chemical relatives.
Isolation and Structural Elucidation
The isolation of this compound and related diterpenoids from their natural sources, primarily the genus Croton, involves a series of chromatographic techniques to separate these compounds from a complex mixture of plant metabolites. The structural identity of the isolated compounds is then determined using a combination of spectroscopic methods.
General Isolation Protocol
A general workflow for the isolation of diterpenoids from Croton species is outlined below. This protocol is a composite of methodologies described in the literature for the separation of terpenoids from plant extracts.
Experimental Workflow: Diterpenoid Isolation
Caption: General workflow for the isolation of diterpenoids from plant material.
Detailed Methodologies:
-
Extraction: Dried and powdered plant material (e.g., leaves, bark, or roots of Croton species) is typically extracted with organic solvents of increasing polarity, such as hexane, dichloromethane, ethyl acetate (B1210297), and methanol. This can be done by maceration, Soxhlet extraction, or ultrasound-assisted extraction.[1]
-
Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane and methanol/water, followed by extraction of the aqueous phase with solvents of increasing polarity like ethyl acetate.
-
Column Chromatography: The resulting fractions are then subjected to column chromatography.[2][3][4][5][6]
-
Stationary Phase: Silica gel is most commonly used, separating compounds based on polarity. Sephadex LH-20 is also employed for size-exclusion chromatography, which separates molecules based on their size.
-
Mobile Phase: A gradient of solvents is typically used, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative HPLC.[7][8][9]
-
Column: Reversed-phase columns (e.g., C18) are frequently used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape, is a common mobile phase system.[7][8]
-
Structural Elucidation
The structure of a purified diterpenoid is determined using a combination of spectroscopic techniques.
Experimental Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for structure elucidation of organic molecules. A suite of 1D and 2D NMR experiments is typically performed.[10][11][12][13][14]
-
¹H NMR: Provides information about the number, chemical environment, and connectivity of protons.
-
¹³C NMR: Provides information about the number and chemical environment of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Distinguishes between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.[15][16][17][18][19][20]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-4 bonds, which is crucial for assembling the carbon skeleton.[15][16][18][19][20][21][22]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which helps to determine the stereochemistry of the molecule.
-
-
Mass Spectrometry (MS): Provides the molecular weight and elemental formula of the compound. High-resolution mass spectrometry (HRMS) is particularly important for determining the precise molecular formula.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., hydroxyl, carbonyl, double bonds).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores (e.g., conjugated systems) in the molecule.
Synthesis of Abietane Diterpenoids
The total synthesis of complex natural products like this compound and its analogues is a challenging but important field of organic chemistry. It allows for the confirmation of the proposed structure, provides access to larger quantities of the compound for biological testing, and enables the synthesis of analogues with potentially improved properties. While a specific total synthesis of this compound has not been extensively reported, the synthesis of other abietane diterpenoids provides a roadmap for how such a synthesis could be approached.[2][3][23][24][25]
A common strategy involves the construction of the tricyclic abietane core followed by late-stage functionalization to introduce the specific oxidation patterns and substituents found in the natural product.
Biological Activities and Quantitative Data
This compound and related diterpenoids have been reported to possess a range of biological activities. The following tables summarize the quantitative data (IC₅₀ and MIC values) for the cytotoxicity, anti-inflammatory, and antimicrobial activities of various diterpenoids.
Cytotoxic Activity
Many diterpenoids exhibit cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Diterpenoid/Analogue | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Spathulenol | MCF-7 | Breast Adenocarcinoma | ~24.4 | [6] |
| Spathulenol | PC-3 | Prostate Adenocarcinoma | ~10.2 | [6] |
| Spathulenol | SK-LU-1 | Lung Adenocarcinoma | ~38.5 | [6] |
| Synthetic Isothiocyanates | Varies | Varies | Varies | [18] |
| Prenylated Flavonoids | MV-4-11 | Leukemia | 8.07 ± 0.52 | [26] |
| Synthetic β-nitrostyrene derivative | MCF-7 | Breast Cancer | 0.81 ± 0.04 µg/mL | [27] |
| Synthetic β-nitrostyrene derivative | MDA-MB-231 | Breast Cancer | 1.82 ± 0.05 µg/mL | [27] |
Experimental Protocol: MTT Assay for Cytotoxicity [24][27][28][29]
-
Cell Seeding: Adherent cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (diterpenoid) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.
Antimicrobial Activity
Diterpenoids have also shown activity against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Diterpenoid Class/Compound | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | | Methanol Extracts of Medicinal Plants | Gram-negative & Gram-positive bacteria | 0.6 - 5000 |[29] | | Essential Oils | S. montana & O. hirtum | IR90 of 0.25% & 1% v/v |[13] | | Cinnamomum zeylanicum extract | Escherichia coli ATCC 8739 | 64 |[25] | | Pyrrolomycins | S. aureus | < 1 µM |[30] |
Experimental Protocol: Broth Microdilution for MIC Determination [11][31][32][33][34]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity
The anti-inflammatory effects of diterpenoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and JAK-STAT pathways.
| Compound | Assay | Target/Pathway | IC₅₀ | Reference |
| Compound 51 | NO release inhibition | NF-κB | 3.1 ± 1.1 µM | [35] |
| Compound 51 | NF-κB activity inhibition | NF-κB | 172.2 ± 11.4 nM | [35] |
| Bay11-7082 | NF-κB-dependent luciferase activity | NF-κB | > 1.5 µM | [36] |
| IMD0354 | NF-κB-dependent luciferase activity | IKKβ | 0.1, 1, and 10 µM | [36] |
Experimental Protocol: NF-κB Luciferase Reporter Assay [35][36]
-
Cell Transfection: A suitable cell line (e.g., HEK293T or a neural cell line) is transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Compound Treatment: The transfected cells are pre-treated with various concentrations of the test compound.
-
Stimulation: The cells are then stimulated with an inflammatory agent (e.g., TNF-α or LPS) to activate the NF-κB pathway.
-
Cell Lysis and Luciferase Assay: After a defined incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The inhibition of NF-κB activity is determined by the reduction in luciferase expression in the presence of the test compound compared to the stimulated control.
Signaling Pathways
The biological effects of this compound and related diterpenoids are often mediated through their interaction with specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[18][31][33][35][36] Its dysregulation is implicated in numerous inflammatory diseases and cancers. Many natural products, including diterpenoids, exert their anti-inflammatory effects by inhibiting this pathway.
NF-κB Signaling Pathway
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade that transmits information from extracellular signals, such as cytokines, to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, and inflammation.[5][15][16][21][34]
JAK-STAT Signaling Pathway
Caption: Simplified diagram of the JAK-STAT signaling pathway.
Conclusion
This compound and its related diterpenoids represent a promising class of natural products with a wide array of biological activities. Their potential as scaffolds for the development of new therapeutic agents is significant. This technical guide has provided a comprehensive overview of the current state of knowledge on these compounds, with a focus on practical experimental methodologies and quantitative data. While this compound-specific data remains somewhat limited, the information presented for related diterpenoids offers a solid foundation for future research in this area. Further investigation into the specific mechanisms of action of this compound and the development of efficient synthetic routes will be crucial for unlocking the full therapeutic potential of this intriguing natural product.
References
- 1. phcogres.com [phcogres.com]
- 2. researchgate.net [researchgate.net]
- 3. web.uvic.ca [web.uvic.ca]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. A “Green” Homogenate Extraction Coupled with UHPLC-MS for the Rapid Determination of Diterpenoids in Croton Crassifolius | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Crotofolane Diterpenoids and Other Constituents Isolated from Croton kilwae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complete assignments of (1)H and (13)C NMR spectral data of nine surfactin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. preprints.org [preprints.org]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. HSQC / HMBC prediction | cheminfo ELN documentation [docs.c6h6.org]
- 17. DOT Language | Graphviz [graphviz.org]
- 18. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. Diterpenes and other constituents from Croton draco (Euphorbiaceae) [scielo.sa.cr]
- 22. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. texaschildrens.org [texaschildrens.org]
- 27. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 30. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 35. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 36. reddit.com [reddit.com]
Sonderianol: A Technical Deep Dive into its Discovery and Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonderianol, a cleistanthane-type diterpene, represents a noteworthy natural product first isolated from the heartwood of Croton sonderianus. This technical guide provides a comprehensive overview of the discovery, historical background, and chemical biology of this compound. It details the pioneering isolation and structure elucidation methodologies, offering insights for natural product chemists. Furthermore, this document collates the available data on its biological activities, although quantitative metrics in the public domain remain limited. The lack of a reported total synthesis to date underscores the complex structural challenge and potential opportunities for synthetic chemists. This guide serves as a foundational resource for researchers interested in the therapeutic potential and further development of this compound and its analogues.
Discovery and Historical Background
This compound was first reported in 1982 by A. A. Craveiro and E. R. Silveira in the journal Phytochemistry.[1][2][3][4][5] The compound was isolated from the heartwood of Croton sonderianus Müll. Arg. (Euphorbiaceae), a plant species native to Brazil. The discovery was part of a broader investigation into the chemical constituents of Croton species, which are well-known for producing a rich diversity of terpenoids.[6]
The initial report detailed the isolation of two novel diterpenes, one of which was named this compound. Its chemical structure was elucidated as a cleistanthane diterpene, a class of natural products characterized by a specific tricyclic carbon skeleton. This initial work laid the foundation for all subsequent mentions and studies of this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is primarily derived from its initial characterization and subsequent database entries.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆O₂ | [1] |
| Molecular Weight | 298.4 g/mol | [1] |
| IUPAC Name | (4aR,10aS)-8-ethenyl-6-hydroxy-1,1,4a,7-tetramethyl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one | [1] |
| CAS Number | 85563-65-1 | [1] |
| Appearance | Not explicitly reported, likely a crystalline solid | |
| Solubility | Expected to be soluble in organic solvents like chloroform, methanol, and ethyl acetate |
Experimental Protocols
Isolation of this compound
The original isolation of this compound from the heartwood of Croton sonderianus was achieved through a series of chromatographic separations. The detailed protocol, as inferred from the primary literature and general phytochemical practices of the era, is outlined below.
Experimental Workflow for the Isolation of this compound
Caption: General workflow for the isolation of this compound.
Methodology:
-
Plant Material Collection and Preparation: Heartwood of Croton sonderianus was collected, air-dried, and milled into a fine powder.
-
Extraction: The powdered plant material was subjected to exhaustive extraction with a non-polar solvent such as hexane, followed by extraction with a more polar solvent like ethanol (B145695) at room temperature.
-
Solvent Partitioning: The resulting crude extract was concentrated under reduced pressure and subjected to liquid-liquid partitioning, for example, between hexane and methanol, to separate compounds based on their polarity.
-
Chromatographic Separation: The hexane-soluble fraction, being rich in less polar constituents like diterpenes, was then subjected to column chromatography over silica (B1680970) gel. A gradient elution system, likely starting with hexane and gradually increasing the polarity with solvents like ethyl acetate, was employed to separate the components.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), were combined and further purified using repeated column chromatography or preparative TLC to yield the pure compound.
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques, which were standard for the time of its discovery.
Logical Flow for Structure Elucidation of this compound
Caption: Spectroscopic techniques leading to the structure of this compound.
Methodology:
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and establish the molecular formula as C₂₀H₂₆O₂.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound revealed the presence of key functional groups, including a hydroxyl (-OH) group and a carbonyl (C=O) group, likely a ketone, as well as carbon-carbon double bonds (C=C).
-
Ultraviolet (UV) Spectroscopy: UV spectroscopy indicated the presence of a conjugated chromophore system within the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were pivotal in elucidating the complete carbon skeleton and the placement of functional groups. Analysis of chemical shifts, coupling constants, and integration in the ¹H NMR spectrum, along with the number and types of carbon signals in the ¹³C NMR spectrum, allowed for the piecing together of the molecule's structure. 2D NMR techniques, if available at the time, would have further confirmed the connectivity.
Biological Activity
Potential Biological Activities:
-
Cytotoxic Activity: Diterpenes isolated from Croton species have frequently demonstrated cytotoxic effects against various cancer cell lines.[7][8][9][10] Although specific IC₅₀ values for this compound are not reported in the readily accessible literature, its structural class suggests that it may possess antiproliferative properties. Further investigation into its cytotoxicity against a panel of human cancer cell lines is warranted.
-
Anti-inflammatory Activity: Many natural products, including terpenoids from Croton species, exhibit anti-inflammatory properties.[11][12][13][14] The potential for this compound to modulate inflammatory pathways remains an area for future research.
A summary of the biological activities of related compounds from the Croton genus is presented below to provide context for the potential therapeutic applications of this compound.
| Compound Class from Croton | Biological Activity |
| Clerodane Diterpenes | Anti-inflammatory, Cytotoxic, Antimicrobial[4][6] |
| Kaurane Diterpenes | Cytotoxic, Anti-inflammatory[7][11] |
| Trachylobane Diterpenes | Cytotoxic, Antimicrobial |
Signaling Pathways and Mechanism of Action
To date, there are no published studies that specifically delineate the mechanism of action or the signaling pathways modulated by this compound. However, based on the activities of other structurally related diterpenes, potential mechanisms can be hypothesized. For instance, many cytotoxic natural products induce apoptosis in cancer cells through the modulation of key signaling pathways such as NF-κB, or by inducing mitochondrial dysfunction. Anti-inflammatory diterpenes often act by inhibiting enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), or by downregulating the production of pro-inflammatory cytokines.
Hypothetical Anti-inflammatory Signaling Pathway Inhibition
Caption: A hypothetical mechanism for the anti-inflammatory action of this compound.
Synthesis
As of the current date, a total synthesis of this compound has not been reported in the scientific literature. The complex, stereochemically rich structure of this cleistanthane diterpene presents a significant challenge for synthetic organic chemists. A successful total synthesis would not only provide access to larger quantities of the natural product for further biological evaluation but would also allow for the creation of novel analogues with potentially improved therapeutic properties.
Future Perspectives
This compound remains a relatively understudied natural product with potential for further scientific exploration. Key areas for future research include:
-
Comprehensive Biological Screening: A thorough evaluation of this compound's cytotoxic, anti-inflammatory, antimicrobial, and other biological activities is necessary to uncover its therapeutic potential. This should include determining IC₅₀ values against various cell lines and enzyme targets.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its biological effects and for potential drug development.
-
Total Synthesis: The development of a total synthesis of this compound would be a significant achievement in synthetic organic chemistry and would open the door to structure-activity relationship (SAR) studies through the creation of synthetic analogues.
-
Isolation of Analogues: Further phytochemical investigation of Croton sonderianus and related species may lead to the discovery of new this compound analogues with unique biological activities.
Conclusion
This compound, a cleistanthane diterpene from Croton sonderianus, stands as an intriguing natural product whose full therapeutic potential is yet to be unlocked. While its initial discovery and structure elucidation were significant contributions to the field of natural product chemistry, a comprehensive understanding of its biological activity and mechanism of action is still lacking. This technical guide has summarized the current knowledge on this compound, highlighting the need for further research to fully capitalize on the potential of this unique molecule. The challenges posed by its synthesis and the gaps in its biological profiling represent exciting opportunities for future scientific endeavors in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Aspidoptoids A–D: Four New Diterpenoids from Aspidopterys obcordata Vine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Constituents from Croton Species and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic diterpenoids from Vietnamese medicinal plant Croton tonkinensis GAGNEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic diterpenoids from Croton argyrophylloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic diterpenoids from Croton kongensis inhibiting tumor proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic and pro-apoptotic activities of leaf extract of Croton bonplandianus Baill. against lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory diterpenoids from Croton tonkinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Croton sp.: a review about Popular Uses, Biological Activities and Chemical Composition | Research, Society and Development [rsdjournal.org]
- 14. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes [mdpi.com]
In Silico Prediction of Sonderianol Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonderianol, a diterpenoid natural product, represents a promising scaffold for drug discovery. However, its molecular targets and mechanism of action remain largely uncharacterized. This technical guide outlines a comprehensive in-s -silico workflow to predict and prioritize potential protein targets of this compound, facilitating hypothesis-driven experimental validation. The proposed strategy integrates ligand-based and structure-based computational methods, including molecular similarity analysis, pharmacophore modeling, and reverse molecular docking. This guide provides detailed hypothetical protocols for each stage of the workflow, data presentation in structured tables, and visualizations of key processes and potential signaling pathways using the DOT language for Graphviz. This document is intended to serve as a practical roadmap for researchers seeking to apply computational approaches to elucidate the pharmacological targets of novel natural products.
Introduction
Natural products are a rich source of therapeutic agents. This compound, a complex diterpenoid, has a chemical structure suggestive of potential biological activity. Identifying the molecular targets of such natural products is a critical step in understanding their therapeutic potential and potential toxicity. In the absence of experimental data, in silico target prediction methods provide a powerful and cost-effective approach to generate testable hypotheses.
This guide details a multi-pronged computational strategy to predict the biological targets of this compound. By combining various computational techniques, we can increase the confidence in our predictions and provide a solid foundation for subsequent experimental validation.
In Silico Target Prediction Workflow
The proposed workflow for predicting the targets of this compound is a sequential and integrated process designed to leverage different computational techniques to refine the list of potential targets.
Methodologies and Experimental Protocols
Ligand-Based Approaches
Ligand-based methods utilize the principle that molecules with similar structures are likely to have similar biological activities.
This method involves comparing the 2D or 3D structure of this compound against databases of compounds with known biological activities.
Protocol:
-
Input: Obtain the 2D structure of this compound in SMILES or SDF format.
-
Database Selection: Utilize publicly available databases such as ChEMBL, PubChem, and DrugBank.
-
Similarity Metric: Employ Tanimoto coefficient as the similarity metric with a threshold of > 0.85 for initial screening.
-
Fingerprint: Use Extended-Connectivity Fingerprints (ECFP4) to represent molecular structures.
-
Execution: Perform the similarity search using a suitable cheminformatics toolkit (e.g., RDKit in Python).
-
Output: A list of known bioactive compounds structurally similar to this compound and their associated targets.
This technique identifies the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity.
Protocol:
-
Pharmacophore Generation:
-
If structurally similar active compounds are identified, generate a common feature pharmacophore model.
-
Alternatively, generate a 3D pharmacophore model directly from the structure of this compound.
-
-
Feature Definition: Define key pharmacophoric features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.
-
Database Screening: Screen a 3D database of known drug molecules (e.g., ZINC, MolPort) against the generated pharmacophore model.
-
Hit Ranking: Rank the hits based on their fit score to the pharmacophore model.
-
Target Inference: Infer potential targets from the known biological activities of the high-scoring hits.
Structure-Based Approaches
Structure-based methods rely on the 3D structure of potential protein targets.
In reverse docking, a single ligand (this compound) is docked into the binding sites of a large number of protein structures.
Protocol:
-
Ligand Preparation: Prepare the 3D structure of this compound, including energy minimization and charge assignment.
-
Target Database: Utilize a database of 3D protein structures, such as the Protein Data Bank (PDB), focusing on the human proteome.
-
Docking Software: Employ a validated docking program like AutoDock Vina or Glide.
-
Binding Site Definition: Define the potential binding sites for each protein in the database.
-
Execution: Perform docking simulations of this compound against the entire protein database.
-
Scoring and Ranking: Rank the protein targets based on the predicted binding affinity (docking score) of this compound.
Data Presentation and Analysis
The outputs from the different in silico methods should be integrated and analyzed to identify high-confidence targets.
Hypothetical Target Prioritization
The following table presents a hypothetical summary of predicted targets for this compound, integrating results from the different computational approaches.
| Predicted Target | Molecular Similarity Score (Tanimoto) | Pharmacophore Fit Score | Reverse Docking Score (kcal/mol) | Supporting Evidence |
| COX-2 | 0.88 (with a known inhibitor) | 0.92 | -9.5 | High similarity to known anti-inflammatory compounds. |
| 5-LOX | 0.86 (with a known inhibitor) | 0.89 | -9.1 | Structurally related to other diterpenoid inhibitors. |
| Bcl-2 | 0.82 (with a known modulator) | 0.85 | -8.8 | Common target for natural products with cytotoxic activity. |
| mTOR | 0.79 (with a known inhibitor) | 0.81 | -8.5 | Key regulator of cell growth and proliferation. |
| VEGFR2 | 0.75 (with a known inhibitor) | 0.78 | -8.2 | Implicated in angiogenesis. |
Potential Signaling Pathway Involvement
Based on the prioritized targets, we can hypothesize the involvement of this compound in specific signaling pathways.
The prediction of COX-2 and 5-LOX as high-priority targets suggests that this compound may exert anti-inflammatory effects by modulating the arachidonic acid pathway.
The predicted interaction with Bcl-2 suggests a potential role for this compound in inducing apoptosis in cancer cells.
Conclusion and Future Directions
This guide has presented a hypothetical yet scientifically rigorous in silico workflow for the prediction of molecular targets for the natural product this compound. The integration of ligand- and structure-based methods provides a robust framework for generating high-confidence hypotheses. The prioritized targets, such as COX-2, 5-LOX, and Bcl-2, suggest that this compound may possess anti-inflammatory and anti-cancer properties.
The next critical step is the experimental validation of these in silico predictions. This would involve in vitro binding assays and cell-based functional assays to confirm the interaction of this compound with the predicted targets and to elucidate its biological effects. The findings from such studies will be instrumental in guiding the future development of this compound as a potential therapeutic agent.
Methodological & Application
Application Notes and Protocols for the Quantification of Sonderianol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonderianol is a naturally occurring diterpenoid found in various plant species of the Croton genus.[1] As a member of the abietane (B96969) family of diterpenes, this compound holds potential for pharmacological investigation due to the diverse biological activities exhibited by this class of compounds, including anti-inflammatory, antimicrobial, and antitumor effects.[2][3][4] Accurate and reproducible quantification of this compound in plant extracts and biological matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and understanding its mechanism of action.
This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, it outlines a proposed biosynthetic pathway and a potential signaling pathway that may be modulated by this compound, based on current knowledge of similar diterpenoids.
Proposed Biosynthesis and Signaling Pathways
While the specific pathways for this compound are not yet fully elucidated, we can infer plausible routes based on its abietane diterpenoid structure.
Proposed Biosynthesis of this compound
Diterpenoids in plants are synthesized from the C20 precursor geranylgeranyl diphosphate (B83284) (GGPP), which is formed through the methylerythritol phosphate (B84403) (MEP) pathway in plastids.[4][5] The biosynthesis of the abietane skeleton involves a two-step cyclization of GGPP catalyzed by diterpene synthases (diTPSs).[4][6] A class II diTPS first catalyzes the protonation-initiated cyclization of GGPP to a bicyclic copalyl diphosphate (CPP) intermediate. Subsequently, a class I diTPS facilitates the further cyclization and rearrangement of CPP to form the tricyclic abietatriene (B1232550) skeleton.[3][4] Downstream modifications, such as hydroxylation and oxidation, catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes, would then lead to the final structure of this compound.[1][5]
Potential Signaling Pathway Modulation by this compound
Many diterpenoids exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cell proliferation.[2][7] A common target for anti-inflammatory diterpenoids is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound may inhibit this pathway, potentially by preventing the degradation of IκB or by directly inhibiting NF-κB nuclear translocation, thereby reducing the expression of inflammatory mediators.
Experimental Protocols for this compound Quantification
The following protocols are adapted from established methods for the quantification of similar diterpenoids in plant matrices.[8][9][10][11] Researchers should perform in-house validation for their specific application.
General Sample Preparation from Croton Plant Material
-
Drying and Grinding: Air-dry the plant material (leaves, stems, or roots) at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the material into a fine powder using a laboratory mill.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of methanol (B129727) (HPLC grade).
-
Perform ultrasonic-assisted extraction for 30 minutes at 40°C.[10]
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times.
-
Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Sample Reconstitution: Dissolve the dried extract in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quantification and quality control where high sensitivity is not the primary requirement.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[10]
-
Mobile Phase: Isocratic elution with Methanol:Water (75:25, v/v).[11]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 25°C.[11]
-
Injection Volume: 10 µL.[11]
-
Detection Wavelength: 220 nm (or a more specific wavelength determined by UV scan of a this compound standard).[10]
-
-
Quantification:
-
Prepare a stock solution of purified this compound standard (e.g., 1 mg/mL in methanol).
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
Inject the standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extracts and determine the this compound concentration from the calibration curve.
-
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Derivatization is often required for non-volatile diterpenoids to increase their volatility.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Sample Derivatization (Silylation):
-
Evaporate 100 µL of the reconstituted sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 40 minutes.[12]
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m × 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp at 20°C/min to 280°C, then ramp at 5°C/min to 300°C and hold for 5 min.[12]
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
Quantification:
-
Prepare and derivatize calibration standards of this compound.
-
Use an internal standard (e.g., epicoprostanol) added before derivatization to correct for variations.
-
Create a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against concentration.
-
Quantify this compound in samples using the calibration curve and Selected Ion Monitoring (SIM) mode for enhanced sensitivity, targeting characteristic ions of the derivatized this compound.
-
Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for analyzing complex matrices and trace amounts of this compound.
-
Instrumentation: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size).
-
Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: Start with 50% B, increase to 95% B over 10 min, hold for 2 min, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[13][14]
-
Ion Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor ion ([M+H]+) and the most abundant, stable product ions for this compound by infusing a standard solution. For example:
-
Precursor Ion (Q1): m/z 299.2 (for C20H26O2 + H+)
-
Product Ions (Q3): Determine two to three specific transitions for quantification and confirmation (e.g., m/z 281.2, m/z 255.2 - these are hypothetical and must be determined experimentally).
-
-
-
Quantification:
-
Prepare calibration standards with an appropriate internal standard (e.g., a deuterated analogue if available, or a structurally similar compound).
-
Construct a calibration curve based on the peak area ratio of the analyte to the internal standard.
-
Analyze samples and quantify using the established MRM method and calibration curve.
-
Data Presentation
The following tables present hypothetical data to illustrate how quantitative results can be structured for comparison.
Table 1: HPLC-UV Quantification Data for this compound
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Concentration in Plant (mg/g) |
|---|---|---|---|---|
| Standard 10 µg/mL | 8.52 | 150,234 | 10.0 | N/A |
| Standard 50 µg/mL | 8.51 | 755,123 | 50.0 | N/A |
| C. sonderianus Leaf | 8.53 | 452,678 | 30.1 | 3.01 |
| C. heliotropiifolius Leaf | 8.52 | 310,987 | 20.7 | 2.07 |
Table 2: GC-MS Quantification Data for this compound (as TMS derivative)
| Sample ID | Retention Time (min) | Analyte Area | IS Area | Area Ratio | Concentration in Plant (mg/g) |
|---|---|---|---|---|---|
| Standard 10 µg/mL | 15.21 | 89,456 | 150,111 | 0.596 | N/A |
| Standard 50 µg/mL | 15.20 | 451,234 | 151,021 | 2.988 | N/A |
| C. sonderianus Leaf | 15.22 | 270,112 | 150,554 | 1.794 | 3.02 |
| C. heliotropiifolius Leaf | 15.21 | 185,432 | 149,876 | 1.237 | 2.08 |
Table 3: LC-MS/MS Quantification Data for this compound
| Sample ID | MRM Transition (m/z) | Peak Area | IS Area | Area Ratio | Concentration in Plant (ng/g) |
|---|---|---|---|---|---|
| Standard 10 ng/mL | 299.2 -> 281.2 | 110,987 | 250,456 | 0.443 | N/A |
| Standard 50 ng/mL | 299.2 -> 281.2 | 556,123 | 251,009 | 2.216 | N/A |
| C. sonderianus Leaf | 299.2 -> 281.2 | 335,432 | 250,887 | 1.337 | 3015 |
| C. heliotropiifolius Leaf | 299.2 -> 281.2 | 229,876 | 249,987 | 0.920 | 2073 |
Table 4: Method Comparison for this compound Quantification
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
|---|---|---|---|
| Principle | UV Absorbance | Mass-to-charge ratio | Mass-to-charge ratio (specific transitions) |
| Selectivity | Moderate | High | Very High |
| Sensitivity (LOD) | ~100-500 ng/mL | ~10-50 ng/mL | ~0.1-1 ng/mL |
| Sample Prep | Simple | Derivatization required | Simple |
| Cost | Low | Moderate | High |
| Best For | Routine QC, high-concentration samples | Structural confirmation, metabolomics | Trace analysis, complex matrices |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Frontiers | Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A review: biosynthesis of plant-derived labdane-related diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. phcogres.com [phcogres.com]
- 11. phcogres.com [phcogres.com]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Application Note: HPLC-UV Method for the Analysis of Sonderianol
Abstract
This application note details a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the identification and quantification of sonderianol, a clerodane diterpene found in plant species such as Croton insularis. Due to the absence of a standardized official method, this protocol has been developed based on established methodologies for the analysis of similar diterpenoids, particularly those from the Croton genus. The described method is suitable for phytochemical analysis, quality control of herbal extracts, and in various research and drug development applications.
Introduction
This compound (C₂₀H₂₆O₂, Molar Mass: 298.42 g/mol ) is a naturally occurring clerodane diterpenoid with potential biological activities that is of interest to researchers in natural product chemistry and drug discovery.[1][2] A reliable and reproducible analytical method is essential for the accurate quantification of this compound in plant extracts and purified samples. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and robustness.[3][4][5] This document provides a comprehensive protocol for the analysis of this compound using a reverse-phase HPLC-UV system.
Experimental
Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or Diode Array Detector (DAD).
-
C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Syringe filters (0.45 µm, PTFE or other suitable material).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water.
-
Formic acid or trifluoroacetic acid (optional, for pH adjustment).
-
This compound reference standard (if available).
Chromatographic Conditions
A C18 column is recommended as it is effective for the separation of diterpenoids.[3][4] The mobile phase will consist of a gradient of acetonitrile or methanol and water to ensure adequate separation of this compound from other matrix components. Based on the analysis of similar terpenes, a UV detection wavelength in the range of 210-240 nm is proposed. Terpenes have been noted to have absorption maxima around 205, 218, and 240 nm.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |
| Gradient | 50% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
Protocols
1. Standard Solution Preparation
-
Accurately weigh 1.0 mg of this compound reference standard.
-
Dissolve the standard in 1.0 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.
-
From the stock solution, prepare a series of working standards by serial dilution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. Sample Preparation (from Plant Material)
-
Drying: Dry the plant material (e.g., leaves of Croton insularis) at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved to remove moisture.[6]
-
Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.[6][7]
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material.
-
Perform an extraction using a suitable organic solvent such as methanol or ethanol. Sonication or maceration can be employed to enhance extraction efficiency. A common method is to add 10 mL of solvent to the plant material and sonicate for 30 minutes.[6]
-
Centrifuge the mixture and collect the supernatant.
-
-
Filtration: Filter the extract through a 0.45 µm syringe filter prior to injection into the HPLC system to remove particulate matter.[6]
3. Method Validation (Proposed Parameters)
For quantitative analysis, the method should be validated according to ICH guidelines or other relevant standards.[5][8] The following parameters should be assessed:
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.999 |
| Accuracy | Recovery between 98-102% |
| Precision (Repeatability & Intermediate) | RSD < 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | Peak purity analysis, no interference at the retention time of this compound |
| Robustness | Insensitive to small variations in method parameters (e.g., flow rate, temperature) |
Data Presentation
Table 1: Proposed HPLC-UV Method Parameters for this compound Analysis
| Parameter | Value |
| Instrument | HPLC with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
Table 2: Example Data for Method Validation (Hypothetical)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Accuracy (Recovery %) | 99.5 ± 1.2% |
| Precision (RSD %) | 0.8% |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
Visualization
Caption: Experimental workflow for this compound analysis.
References
- 1. Phytochemical Screening and Isolation of New Ent-Clerodane Diterpenoids from Croton guatemalensis Lotsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Clerodane diterpene - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Antioxidant and Enzyme Inhibition Properties of Croton hirtus L’Hér. Extracts Obtained with Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Sonderianol in Plant Tissue using a Validated LC-MS/MS Protocol
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of sonderianol, a bioactive diterpenoid, in plant tissue. The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The described method is tailored for researchers, scientists, and drug development professionals investigating the phytochemical composition of plant species, particularly within the Croton genus, and for those exploring the therapeutic potential of this compound.
Introduction
This compound is a naturally occurring diterpene that has been isolated from plant species such as Croton sonderianus. Diterpenoids are a large and structurally diverse class of secondary metabolites known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Accurate and precise quantification of this compound in plant matrices is crucial for phytochemical characterization, biosynthetic pathway studies, and for the quality control of herbal preparations and natural product-derived drug candidates. This document provides a detailed protocol for the extraction and subsequent quantification of this compound using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.
Experimental Protocol
Sample Preparation and Extraction
This protocol outlines the extraction of this compound from plant leaf tissue.
Materials:
-
Fresh or lyophilized plant leaf tissue
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Formic acid in water (v/v)
-
0.1% Formic acid in methanol (v/v)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
LC-MS vials
Procedure:
-
Weigh approximately 100 mg of homogenized, frozen plant tissue powder into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol in water.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Sonicate the sample in a sonication bath for 30 minutes at room temperature.
-
Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC-MS vial.
-
Store the samples at 4°C until analysis. For long-term storage, samples should be kept at -80°C.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 1.0 | 60 | 40 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 60 | 40 |
| 15.0 | 60 | 40 |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM)
The quantification of this compound is performed using Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Based on the chemical structure of this compound (C₂₀H₂₆O₂, MW: 298.4 g/mol )[1][2], the protonated molecule [M+H]⁺ is selected as the precursor ion. The product ions are proposed based on typical fragmentation patterns of diterpenes, which often involve neutral losses of small molecules like water (H₂O) and carbon monoxide (CO), as well as characteristic cleavages of the ring structures.
Table 2: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 299.2 | 281.2 | 253.2 | 20 |
Note: The optimal collision energies should be determined experimentally for the specific instrument used.
Data Presentation
The quantitative data for this compound should be presented in a clear and organized manner. A standard curve should be generated using a certified reference standard of this compound over a suitable concentration range (e.g., 1-1000 ng/mL). The concentration of this compound in the plant tissue samples is then calculated from this calibration curve.
Table 3: Example Quantitative Data Summary
| Sample ID | Plant Species | Tissue Type | Replicate | This compound Concentration (µg/g of tissue) |
| CS-L-01 | Croton sonderianus | Leaf | 1 | 15.2 |
| CS-L-02 | Croton sonderianus | Leaf | 2 | 14.8 |
| CS-L-03 | Croton sonderianus | Leaf | 3 | 15.5 |
| Control-1 | Species X | Leaf | 1 | Not Detected |
Workflow Visualization
The following diagram illustrates the complete experimental workflow from sample collection to data analysis.
Caption: LC-MS/MS workflow for this compound detection.
Conclusion
The LC-MS/MS protocol presented in this application note provides a robust and reliable method for the quantification of this compound in plant tissue. The detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection are designed to ensure high sensitivity, selectivity, and reproducibility. This method is a valuable tool for researchers in natural product chemistry, pharmacology, and drug discovery, facilitating the systematic investigation of this compound's distribution in the plant kingdom and its potential as a therapeutic agent.
References
Sonderianol: Application Notes and Protocols for In Vitro Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, cardiovascular disease, and cancer. The search for novel anti-inflammatory agents is a significant focus of drug discovery. Sonderianol, a natural compound of interest, is explored here as a candidate for anti-inflammatory activity.
These application notes provide a comprehensive guide for the in vitro evaluation of the anti-inflammatory potential of this compound. The protocols detailed below are designed for use in a research setting to assess the efficacy of test compounds in a murine macrophage cell line (RAW 264.7), a well-established model for studying inflammation. The methodologies cover the assessment of cell viability, the quantification of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), and the measurement of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Furthermore, this document elucidates the investigation of the underlying molecular mechanisms, specifically the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Note: As there is currently no publicly available data on the anti-inflammatory effects of this compound, the data presented in this document is based on studies of a representative anti-inflammatory natural compound, syringaresinol (B1662434) , to illustrate the application of these protocols and the expected presentation of results. Researchers are encouraged to generate their own data for this compound using the provided methodologies.
Data Presentation
The anti-inflammatory effects of a test compound, such as this compound, can be quantified and summarized for clear comparison. The following table provides an example of how to present such data, using syringaresinol as a model compound.
Table 1: Inhibitory Effects of Syringaresinol on LPS-Induced Inflammatory Mediators in RAW 264.7 Macrophages
| Inflammatory Mediator | Concentration of Syringaresinol (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |
| Nitric Oxide (NO) | 25 | 35.2 ± 3.1 | ~ 60 |
| 50 | 58.9 ± 4.5 | ||
| 100 | 85.1 ± 6.2 | ||
| Prostaglandin E₂ (PGE₂) | 25 | 30.7 ± 2.8 | ~ 65 |
| 50 | 55.4 ± 5.1 | ||
| 100 | 82.3 ± 7.9 | ||
| TNF-α | 25 | 28.4 ± 2.5 | ~ 70 |
| 50 | 52.1 ± 4.8 | ||
| 100 | 79.8 ± 7.1 | ||
| IL-6 | 25 | 25.6 ± 2.2 | ~ 75 |
| 50 | 48.9 ± 4.3 | ||
| 100 | 75.4 ± 6.8 | ||
| IL-1β | 25 | 22.1 ± 2.0 | > 100 |
| 50 | 45.3 ± 4.0 | ||
| 100 | 70.2 ± 6.5 |
Data is illustrative and based on the known effects of syringaresinol for demonstrative purposes.
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line, RAW 264.7, is a standard model for in vitro anti-inflammatory studies.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: For experiments, cells are typically pre-treated with various concentrations of this compound for 1-2 hours before stimulation with an inflammatory agent, most commonly lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
Cell Viability Assay (MTT Assay)
It is crucial to determine the cytotoxic concentrations of the test compound to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified spectrophotometrically.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Nitric Oxide (NO) Production Assay (Griess Test)
Overproduction of nitric oxide is a hallmark of inflammation. The Griess test measures nitrite (B80452), a stable and nonvolatile breakdown product of NO.
-
Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this compound is measured to determine the nitrite concentration.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Prostaglandin E₂ (PGE₂) and Cytokine (TNF-α, IL-6, IL-1β) Quantification (ELISA)
Pro-inflammatory cytokines and prostaglandins (B1171923) play a central role in the inflammatory cascade. Their levels in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).
-
Principle: Sandwich ELISAs utilize a pair of antibodies specific for the target protein. One antibody is coated on the plate to capture the protein, and the other, conjugated to an enzyme, is used for detection. The addition of a substrate results in a color change proportional to the amount of protein present.
-
Protocol:
-
Collect the cell culture supernatants from cells treated as described for the NO assay.
-
Perform the sandwich ELISA for PGE₂, TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.
-
A typical procedure involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a biotinylated detection antibody.
-
Adding Streptavidin-HRP.
-
Adding a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction and measuring absorbance at 450 nm.
-
-
Calculate the concentrations of PGE₂ and cytokines based on their respective standard curves.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
To investigate the molecular mechanism of this compound's anti-inflammatory action, Western blotting can be used to assess the activation of key signaling proteins in the NF-κB and MAPK pathways.
-
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
Treat cells with this compound and/or LPS for the appropriate time to observe signaling events (e.g., 30-60 minutes for phosphorylation events).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, ERK, JNK, and p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Experimental Workflow
Application Notes and Protocols for Antimicrobial Activity Testing of Sonderianol and Related Diterpenes from Croton Species
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sonderianol is a diterpenoid compound of significant interest for its potential antimicrobial properties. It belongs to the diverse class of secondary metabolites isolated from various species of the Croton genus, which are widely recognized for their traditional medicinal uses. Diterpenes from Croton species, such as those from Croton sonderianus and Croton nepetaefolius, have demonstrated a broad spectrum of bioactivities, including notable antimicrobial effects against a range of pathogenic bacteria and fungi.[1][2] This document provides detailed application notes and standardized protocols for the comprehensive evaluation of the antimicrobial activity of this compound and related diterpenes.
The protocols outlined below cover essential assays for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and antibiofilm activity. These methods are fundamental in the preliminary screening and characterization of novel antimicrobial agents for potential therapeutic applications.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Casbane Diterpene Against Oral Bacteria
| Test Organism | MIC (µg/mL) |
| Streptococcus oralis | 62.5 |
| Streptococcus mutans | 125 - 500 |
| Streptococcus salivarius | 125 - 500 |
| Streptococcus sobrinus | 125 - 500 |
| Streptococcus mitis | 125 - 500 |
| Streptococcus sanguinis | 125 - 500 |
| (Data sourced from studies on casbane diterpene isolated from Croton nepetaefolius)[3][4] |
Table 2: Minimum Bactericidal Concentration (MBC) of Casbane Diterpene Against Oral Bacteria
| Test Organism | MBC (µg/mL) |
| Streptococcus oralis | 125 |
| Streptococcus mutans | 500 |
| Streptococcus salivarius | 500 |
| Streptococcus sobrinus | 500 |
| Streptococcus mitis | 500 |
| Streptococcus sanguinis | 500 |
| (Data sourced from studies on casbane diterpene isolated from Croton nepetaefolius)[4] |
Table 3: Antibiofilm Activity of Casbane Diterpene
| Test Organism | Concentration for Biofilm Inhibition (µg/mL) | Percentage of Viable Cell Decrease |
| Staphylococcus aureus | > 125 | Not specified |
| Streptococcus mutans | 250 | 94.28% |
| (Data sourced from studies on casbane diterpene isolated from Croton nepetaefolius)[3][5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
Objective: To determine the lowest concentration of the test compound (e.g., this compound) that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound or related diterpene)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures (standardized to 0.5 McFarland standard)
-
Positive control (standard antibiotic, e.g., chloramphenicol, amphotericin B)
-
Negative control (broth medium with solvent used to dissolve the compound)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first well of each row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 10 µL of the diluted microbial suspension to each well, except for the sterility control wells.
-
Controls:
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
Negative Control: A well containing broth, the highest concentration of the solvent, and the inoculum.
-
Growth Control: A well containing broth and the inoculum only.
-
Sterility Control: A well containing broth only.
-
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of the test compound that kills 99.9% of the initial microbial inoculum.
Materials:
-
Results from the MIC assay (Protocol 1)
-
Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette or loop
-
Incubator
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquot onto a sterile agar plate.
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC is the lowest concentration of the test compound that results in no microbial growth on the agar plate, or a 99.9% reduction in CFU compared to the initial inoculum count.
Protocol 3: Assessment of Antibiofilm Activity using Crystal Violet Staining
Objective: To evaluate the ability of the test compound to inhibit biofilm formation.
Materials:
-
Test compound
-
Sterile 96-well flat-bottom microtiter plates
-
Appropriate growth medium for biofilm formation (e.g., Tryptic Soy Broth supplemented with glucose)
-
Microbial cultures (standardized to 0.5 McFarland standard)
-
Phosphate-buffered saline (PBS)
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (B145695) (95%) or acetic acid (33%)
-
Microplate reader
Procedure:
-
Preparation of Plates: Add 100 µL of sterile growth medium to each well of a 96-well plate.
-
Addition of Test Compound: Add serial dilutions of the test compound to the wells as described in the MIC protocol. Include a growth control (no compound).
-
Inoculation: Add 100 µL of a standardized microbial suspension (adjusted to approximately 1 x 10^7 CFU/mL) to each well.
-
Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours) without agitation.
-
Washing: Carefully aspirate the medium and planktonic cells from each well. Wash the wells gently three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Fixation: Add 200 µL of methanol (B129727) to each well and let it stand for 15 minutes to fix the biofilm.
-
Staining: Remove the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with sterile distilled water until the wash water is clear.
-
Destaining: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader. The reduction in absorbance in the presence of the test compound compared to the growth control indicates biofilm inhibition.
Mandatory Visualization
References
- 1. Antimicrobial diterpenes of Croton sonderianus, 1. Hardwickic and 3,4-secotrachylobanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. erepo.uef.fi [erepo.uef.fi]
- 3. Antimicrobial and antibiofilm action of Casbane Diterpene from Croton nepetaefolius against oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Casbane Diterpene as a Promising Natural Antimicrobial Agent against Biofilm-Associated Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Mechanism of Action of Sonderianol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the mechanism of action of sonderianol, a novel natural product with putative anti-inflammatory and anticancer properties. The protocols outlined below offer a systematic approach to elucidate its cellular and molecular targets.
Introduction
This compound is a natural compound with potential therapeutic applications. Preliminary screenings often suggest that natural products may possess anti-inflammatory and cytotoxic activities.[1][2][3] A thorough investigation into the mechanism of action is crucial for its development as a potential therapeutic agent. This document outlines a study design to explore the effects of this compound on key signaling pathways frequently implicated in cancer and inflammation, such as NF-κB, MAPK, and PI3K/Akt pathways.[4][5][6][7][8][9][10][11][12][13][14][15]
Postulated Biological Activities and Study Design
Based on the common therapeutic actions of natural products, this study will investigate two primary biological activities of this compound:
-
Anticancer Activity: Assessing the cytotoxic and anti-proliferative effects on cancer cell lines.
-
Anti-inflammatory Activity: Evaluating the ability to suppress inflammatory responses in cellular models.
The study is designed in a stepwise manner, starting with in vitro characterization and potentially progressing to in vivo models.
References
- 1. scielo.br [scielo.br]
- 2. Anticancer activity of essential oils and their chemical components - a review | Anarres Natural Health Apothecary [anarreshealth.ca]
- 3. Chemical Composition and Biological Activities of the Essential Oils from Duguetia lanceolata St. Hil. Barks [mdpi.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. raybiotech.com [raybiotech.com]
- 15. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
Application Notes & Protocols: Sonderianol as a Chemical Probe for Investigating Inflammatory Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonderianol is a clerodane diterpene isolated from plants of the Croton genus. While direct studies on the bioactivity of this compound are limited, the broader class of clerodane diterpenes is well-documented for its anti-inflammatory and cytotoxic properties. Many compounds from Croton species have been shown to exert anti-inflammatory effects, often through the modulation of key cell signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
These application notes provide a framework for utilizing this compound as a chemical probe to investigate its hypothesized anti-inflammatory effects and to dissect its mechanism of action within the NF-κB and MAPK signaling cascades. The protocols outlined below are based on established methodologies for studying these pathways and are intended to guide researchers in exploring the potential of this compound as a modulator of inflammatory responses.
Hypothesized Mechanism of Action
Based on the known activities of related clerodane diterpenes, it is hypothesized that this compound may inhibit inflammatory signaling by targeting components of the NF-κB and MAPK pathways. This could involve the inhibition of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB, and/or the suppression of the phosphorylation of key MAPK proteins such as p38 and ERK.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound based on typical values observed for other anti-inflammatory clerodane diterpenes. These values should be experimentally determined.
| Parameter | This compound (Hypothetical Value) | Control Inhibitor (e.g., Parthenolide) | Assay Condition |
| NF-κB Luciferase Reporter IC50 | 5 µM | 2 µM | LPS-stimulated RAW 264.7 macrophages |
| p-p65 (Ser536) Inhibition IC50 | 8 µM | 3 µM | Western Blot, LPS-stimulated RAW 264.7 |
| p-p38 MAPK Inhibition IC50 | 12 µM | 10 µM (SB203580) | Western Blot, LPS-stimulated RAW 264.7 |
| p-ERK1/2 Inhibition IC50 | 15 µM | 8 µM (U0126) | Western Blot, LPS-stimulated RAW 264.7 |
| Cytotoxicity (CC50) | > 50 µM | > 50 µM | MTT Assay, unstimulated RAW 264.7 |
Experimental Protocols
Protocol 1: Determination of this compound's Effect on NF-κB Activation using a Luciferase Reporter Assay
This protocol is designed to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
RAW 264.7 macrophage cell line stably expressing an NF-κB luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the RAW 264.7 NF-κB reporter cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight at 37°C, 5% CO2.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO). Incubate for 1 hour.
-
LPS Stimulation: Prepare a 2X working solution of LPS (e.g., 200 ng/mL) in DMEM. Add 100 µL of the LPS solution to each well (final concentration 100 ng/mL), except for the unstimulated control wells.
-
Incubation: Incubate the plate for 6 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Measurement: Allow the plate to equilibrate to room temperature. Prepare the luciferase assay reagent according to the manufacturer's instructions. Add the reagent to each well, mix, and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results as a percentage of inhibition versus this compound concentration. Calculate the IC50 value using a suitable software.
Protocol 2: Analysis of NF-κB and MAPK Pathway Protein Phosphorylation by Western Blot
This protocol details the investigation of this compound's effect on the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Troubleshooting & Optimization
Sonderianol Extraction Technical Support Center
Welcome to the technical support center for sonderianol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound from its natural sources, primarily from plant species of the Croton genus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary natural sources?
This compound is a clerodane-type diterpenoid with the chemical formula C₂₀H₂₆O₂. It has been identified in various plant species of the genus Croton, particularly Croton heliotropiifolius. Diterpenoids from Croton species are known for a range of biological activities, including anti-inflammatory and cytotoxic effects.
Q2: What are the conventional methods for extracting this compound?
Traditional methods for extracting diterpenoids like this compound include maceration, Soxhlet extraction, and hydrodistillation. These methods involve the use of organic solvents to isolate the compound from the plant matrix.
Q3: Are there modern extraction techniques that can improve the yield of this compound?
Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to be more efficient for extracting diterpenoids from Croton species.[1] These methods can offer higher yields in shorter extraction times and with reduced solvent consumption. Enzyme-assisted extraction, sometimes used in combination with UAE, can also enhance extraction efficiency by breaking down the plant cell walls.[1]
Q4: How stable is this compound during extraction and storage?
The stability of diterpenoids like this compound can be affected by factors such as temperature, light, and pH.[2][3] It is generally recommended to store extracts in a cool, dark place to prevent degradation.[2] For long-term storage, refrigeration at 4-5°C in dark conditions is advisable to maintain the stability of the bioactive compounds.[2][4]
Troubleshooting Guide: Improving this compound Extraction Yield
This guide addresses common issues encountered during the extraction of this compound and provides potential solutions to enhance the yield and quality of the final product.
| Problem | Potential Cause | Suggested Solution |
| Low Extraction Yield | Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound. | This compound is a diterpenoid, and solvents like ethanol (B145695), methanol, hexane (B92381), and ethyl acetate (B1210297) are commonly used for similar compounds.[1] Experiment with a range of solvents with varying polarities or solvent mixtures (e.g., ethanol-water mixtures) to find the optimal system for this compound. |
| Suboptimal Extraction Temperature: The temperature may be too low for efficient extraction or too high, causing degradation. | Gradually increase the extraction temperature. For UAE and MAE, optimization of temperature is crucial. For example, in a study on related compounds, temperatures around 50-60°C were found to be effective.[5] Monitor for any signs of compound degradation at higher temperatures. | |
| Insufficient Extraction Time: The duration of the extraction may not be long enough to allow for complete diffusion of this compound from the plant material. | Increase the extraction time in increments. For UAE, optimal times can be as short as 30 minutes, while traditional methods may require several hours.[6] Monitor the yield at different time points to determine the optimal duration. | |
| Inadequate Particle Size of Plant Material: If the plant material is not ground finely enough, the solvent may not effectively penetrate the plant tissue. | Grind the dried plant material to a fine, uniform powder to increase the surface area available for extraction. | |
| Presence of Impurities in the Extract | Co-extraction of Unwanted Compounds: The chosen solvent may be extracting a wide range of compounds in addition to this compound. | Employ a multi-step extraction process. Start with a non-polar solvent like hexane to remove lipids and other non-polar compounds, followed by extraction with a more polar solvent to isolate the diterpenoids. Subsequent purification steps like column chromatography will be necessary. |
| Degradation of this compound: The extraction conditions (e.g., high temperature, exposure to light) may be causing the this compound to degrade. | Use milder extraction conditions. Consider using UAE or MAE which often require lower temperatures and shorter times. Protect the extraction setup from direct light.[2] | |
| Inconsistent Yields Between Batches | Variability in Plant Material: The concentration of this compound can vary depending on the age of the plant, the season of harvest, and the specific part of the plant used. | Standardize the collection of plant material. Use the same plant part (e.g., leaves, roots) from plants of a similar age and harvested during the same season. |
| Inconsistent Extraction Parameters: Minor variations in solvent volume, temperature, or extraction time between batches can lead to different yields. | Carefully control and document all extraction parameters for each batch to ensure reproducibility. |
Experimental Protocols
General Protocol 1: Ultrasound-Assisted Extraction (UAE) of Diterpenoids from Croton sp.
This protocol is based on methods reported for the extraction of diterpenoids from related Croton species.[1]
-
Preparation of Plant Material: Dry the plant material (e.g., leaves or roots of Croton heliotropiifolius) at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the material into a fine powder.
-
Extraction:
-
Place 10 g of the powdered plant material into a flask.
-
Add 100 mL of 80% ethanol as the extraction solvent.
-
Place the flask in an ultrasonic bath.
-
Sonication should be carried out at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Purification (Optional but Recommended):
-
The crude extract can be further purified using column chromatography on silica (B1680970) gel. A solvent gradient of hexane and ethyl acetate can be used to separate the fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the fractions containing this compound.
-
Comparison of Extraction Methods for Diterpenoids (Qualitative)
| Extraction Method | Advantages | Disadvantages | Typical Parameters |
| Maceration | Simple, requires minimal equipment. | Time-consuming, may result in lower yields. | Room temperature, 24-72 hours, with occasional agitation. |
| Soxhlet Extraction | More efficient than maceration due to continuous solvent cycling. | Can expose the extract to high temperatures for extended periods, potentially causing degradation of thermolabile compounds. | Boiling point of the solvent, typically for 6-24 hours. |
| Ultrasound-Assisted Extraction (UAE) | Faster extraction times, higher yields, reduced solvent consumption, and often operates at lower temperatures.[1] | Requires specialized equipment (ultrasonic bath or probe). | 20-60 kHz frequency, 30-60 minutes, 40-60°C. |
| Microwave-Assisted Extraction (MAE) | Very rapid extraction, reduced solvent usage, and higher yields. | Requires a specialized microwave reactor; potential for localized overheating. | 300-1000 W power, 5-30 minutes. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized experimental workflow for this compound extraction and potential signaling pathways that may be modulated by this compound, based on the known activities of similar diterpenoids.
Diterpenoids from Croton species have shown anti-inflammatory and cytotoxic activities. While the specific signaling pathways for this compound are not yet fully elucidated, similar compounds are known to interact with key inflammatory and cell survival pathways.
References
- 1. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Storage stability of sterilized liquid extracts from pomegranate peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Sonderianol Stability & Degradation: Technical Support Center
Welcome to the technical support center for Sonderianol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a naturally occurring diterpenoid.[1] Its chemical structure, (4aR,10aS)-8-ethenyl-6-hydroxy-1,1,4a,7-tetramethyl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one, contains several reactive functional groups.[2] These include a phenol (B47542), a ketone, a vinyl group, and a terpene backbone. These features suggest potential susceptibility to oxidation, pH-dependent changes, and photodegradation.[3][4][5]
Q2: My this compound solution has changed color. What could be the cause?
Color change in solutions containing phenolic compounds is often an indication of oxidation. The phenol group in this compound can be oxidized to form quinone-type structures, which are often colored. This process can be accelerated by exposure to light, oxygen, and high pH.[3][6]
Q3: I am observing a loss of this compound concentration in my samples over time, even when stored in the dark. What could be happening?
If photodegradation is ruled out, the loss of concentration could be due to thermal degradation or oxidation. Terpenes are known to be sensitive to temperature, and prolonged storage, even at room temperature, can lead to degradation.[6][7] Oxidation can also occur in the absence of light, especially if the solvent is not degassed or if there is headspace oxygen in the storage container.[3][6]
Q4: How should I store this compound to minimize degradation?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Cool to cold temperatures are recommended. For long-term storage, freezing is an option, though it's important to use a suitable solvent to avoid precipitation.[8]
-
Light: Protect from light by using amber vials or by storing in the dark.[6][9]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[6][10]
-
pH: For solutions, use a slightly acidic buffer, as phenolic compounds are generally more stable at lower pH.[4][10]
Q5: Is this compound sensitive to pH?
The phenolic hydroxyl group in this compound is weakly acidic and can be deprotonated at higher pH.[11] This can increase its susceptibility to oxidation.[10] Therefore, it is likely that this compound is more stable in neutral to slightly acidic conditions and may degrade more rapidly in basic solutions.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of this compound | Perform a forced degradation study to identify potential degradation products. Compare the retention times of the new peaks with those of the stressed samples. |
| Loss of biological activity | Chemical degradation of this compound | Re-evaluate storage and handling procedures. Confirm the purity and integrity of the compound using an appropriate analytical method before use. |
| Inconsistent experimental results | Instability of this compound under experimental conditions | Assess the stability of this compound in the specific experimental medium (e.g., cell culture media, buffer) over the time course of the experiment. Consider adding antioxidants if compatible with the experimental setup. |
| Precipitate formation in solution | Poor solubility or degradation leading to insoluble products | Check the solubility of this compound in the chosen solvent. If precipitation occurs over time, it may be a result of degradation. Analyze the precipitate to determine its identity. |
Analytical Methods for Stability Assessment
A variety of analytical techniques can be employed to monitor the stability of this compound and characterize its degradation products. The choice of method will depend on the specific information required.
| Analytical Technique | Quantitative Data Obtained | Purpose |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Concentration of this compound, percentage of degradation, formation of degradation products | To quantify the loss of the parent compound and the appearance of degradation products over time. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight of degradation products, fragmentation patterns | To identify the structure of degradation products. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile degradation products | Useful if thermal degradation leads to volatile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isolated degradation products | To definitively determine the chemical structure of major degradation products. |
| UV-Visible Spectroscopy | Changes in the absorption spectrum | A simple method to monitor for changes in the chromophores of the molecule, which can indicate degradation. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation pathways and products.[12][13][14]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% hydrogen peroxide)
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specific temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to UV light in a photostability chamber.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound.
-
Identify and quantify the major degradation products.
-
Elucidate the potential degradation pathways based on the identified products.
-
Visualizations
General Workflow for Compound Stability Assessment```dot
This technical support guide provides a framework for understanding and investigating the potential stability and degradation issues of this compound. Given the limited specific data on this compound, a careful experimental approach as outlined above is crucial for successful research and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C20H26O2 | CID 15127169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. encorelabs.com [encorelabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. dutch-passion.com [dutch-passion.com]
- 7. The Importance of Terpene Preservation | Terpene Belt Farms [terpenebeltfarms.com]
- 8. visitgreengoods.com [visitgreengoods.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Phenol and Aldehyde Reactions Guide | PDF | Aldehyde | Alcohol [scribd.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Forced Degradation Studies of Biopharmaceuticals | RSSL [rssl.com]
- 14. pharmtech.com [pharmtech.com]
troubleshooting sonderianol synthesis side reactions
This technical support center provides troubleshooting guidance for the synthesis of Sonderianol, a novel polycyclic compound. The guides and FAQs below are designed for researchers, scientists, and drug development professionals to address specific issues encountered during the multi-step synthesis, which involves a Suzuki-Miyaura coupling followed by an intramolecular Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is a two-step process. The first step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a biaryl carboxylic acid intermediate. The second step is an acid-catalyzed intramolecular Friedel-Crafts acylation to construct the polycyclic core of the this compound molecule.
Q2: What are the most common side reactions in the Suzuki-Miyaura coupling step?
A2: The most frequently observed side reactions include homocoupling of the boronic acid, dehalogenation of the aryl halide starting material, and protodeboronation of the boronic acid.[1][2][3] The formation of palladium black, an inactive form of the catalyst, is also a common issue that can stall the reaction.[4][5]
Q3: Why is my intramolecular Friedel-Crafts acylation failing or giving low yields?
A3: Low yields in this step are often due to a strongly deactivated aromatic ring, which is not nucleophilic enough for the cyclization to occur.[6] Other potential issues include instability of the acyl chloride intermediate, carbocation rearrangements, or the use of a Lewis acid that is either too harsh, leading to product degradation, or too mild to promote the reaction.[6][7]
Q4: Can I use a different catalyst for the Suzuki-Miyaura coupling?
A4: While many palladium catalysts can be effective, the choice of catalyst and ligand is critical.[4][5] For sterically hindered or electron-rich/poor substrates, specialized ligands such as bulky, electron-rich phosphines (e.g., SPhos, XPhos) may be necessary to achieve good yields.[2]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Step
Q: My Suzuki-Miyaura reaction is showing low conversion to the desired biaryl carboxylic acid. What should I investigate?
A: Low or no yield in this step can often be attributed to problems with the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Quality: Ensure that the aryl halide and boronic acid are pure. Boronic acids, in particular, can degrade upon storage.[1] Solvents and bases should be of high purity and appropriately degassed to remove oxygen, which can deactivate the catalyst.[1]
-
Inert Atmosphere: The reaction is sensitive to oxygen. Ensure that the reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Catalyst Activity: The palladium catalyst, especially Pd(II) precatalysts, must be reduced in situ to the active Pd(0) species.[1] If this is inefficient, the catalytic cycle will not proceed. Consider using a pre-activated Pd(0) source or a more robust precatalyst system.
Troubleshooting Strategies:
| Observation | Potential Cause | Suggested Solution |
| Starting materials remain unreacted. | Inactive catalyst or suboptimal temperature. | Increase reaction temperature in 10-15°C increments. Screen different palladium catalysts and ligands (see table below). |
| Formation of a black precipitate (palladium black). | Catalyst aggregation and deactivation.[5] | Use bulky, electron-rich phosphine (B1218219) ligands to stabilize the active catalyst.[4] Ensure adequate stirring. |
| Significant amount of homocoupled boronic acid byproduct. | Presence of oxygen.[8] | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere. |
| Dehalogenated starting material is observed. | Presence of a hydride source (e.g., certain bases or solvents).[2] | Switch to a non-hydridic base like K₃PO₄ or Cs₂CO₃ and use an aprotic solvent.[2] |
Table 1: Effect of Ligand and Base on Suzuki-Miyaura Coupling Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield of Biaryl Intermediate (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 80 | 35 |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 80 | 78 |
| Pd₂(dba)₃ (1) | PPh₃ (4) | K₃PO₄ | Toluene (B28343) | 100 | 55 |
| Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ | Toluene | 100 | 92 |
Issue 2: Side Reactions in the Intramolecular Friedel-Crafts Acylation
Q: My Friedel-Crafts acylation is producing multiple products or the wrong isomer. How can I improve the selectivity?
A: The formation of multiple products often points to issues with the reaction conditions or the stability of the intermediates.
Troubleshooting Strategies:
| Observation | Potential Cause | Suggested Solution |
| Formation of an intermolecular acylation product. | Reaction concentration is too high. | Run the reaction at high dilution (<0.05 M) to favor the intramolecular pathway.[9] |
| Product degradation or charring. | The Lewis acid is too harsh or the temperature is too high. | Switch to a milder Lewis acid (e.g., from AlCl₃ to FeCl₃ or polyphosphoric acid). Lower the reaction temperature. |
| Isomer formation. | The aromatic ring has multiple possible sites for acylation. | The directing effects of existing substituents on the aromatic ring will determine the regioselectivity. If multiple positions are activated, a mixture of products may be unavoidable, requiring chromatographic separation. |
Table 2: Influence of Lewis Acid on Intramolecular Friedel-Crafts Acylation
| Lewis Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |
| AlCl₃ | Dichloromethane (B109758) | 0 to rt | 2 | 65 |
| FeCl₃ | Dichloromethane | rt | 6 | 75 |
| TiCl₄ | Dichloromethane | -20 to 0 | 4 | 82 |
| Polyphosphoric Acid (PPA) | Neat | 80 | 1 | 88 |
Experimental Protocols
Protocol 1: Synthesis of Biaryl Carboxylic Acid Intermediate via Suzuki-Miyaura Coupling
-
To an oven-dried flask, add the aryl bromide (1.0 eq.), the boronic acid (1.2 eq.), Pd₂(dba)₃ (0.01 eq.), and SPhos (0.04 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add a degassed solution of K₃PO₄ (2.0 eq.) in water.
-
Heat the reaction mixture to 100°C and stir vigorously for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Intramolecular Friedel-Crafts Acylation to this compound
-
To an oven-dried flask, add the biaryl carboxylic acid intermediate (1.0 eq.) and thionyl chloride (2.0 eq.).
-
Heat the mixture at reflux for 2 hours to form the acyl chloride.
-
Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acyl chloride in anhydrous dichloromethane and cool to 0°C.
-
Slowly add polyphosphoric acid (PPA) (10 eq. by weight).
-
Warm the reaction to 80°C and stir for 1 hour.
-
Pour the reaction mixture carefully onto crushed ice.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to yield the crude this compound, which can be purified by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Optimizing HPLC Separation of Sonderianol Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) separation of sonderianol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound isomers?
This compound is a labdane (B1241275) diterpenoid, and its isomers often possess very similar physicochemical properties, such as polarity, molecular weight, and pKa. This similarity makes their separation by HPLC challenging, frequently leading to poor resolution, peak co-elution, or broad peaks. The presence of multiple chiral centers in the this compound structure can result in various stereoisomers (diastereomers and enantiomers), further complicating the separation process.
Q2: What is a recommended starting point for developing an HPLC method for this compound isomer separation?
A reversed-phase HPLC method using a C18 column is a robust and common starting point for the separation of diterpenoids. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is typically effective. The addition of a small amount of an acid modifier, such as 0.1% formic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of any acidic functional groups and residual silanols on the stationary phase. For the separation of enantiomers, a chiral stationary phase (CSP) will be necessary.
Q3: Which detection method is most suitable for this compound isomers?
UV detection is a common method for diterpenoids. While this compound has a chromophore, for enhanced sensitivity and selectivity, especially when dealing with complex matrices or low concentrations, Mass Spectrometry (MS) is highly recommended. Techniques like HPLC-MS provide mass-to-charge ratio information, which is invaluable for identifying and differentiating isomers.
Q4: When should I consider using a chiral column?
A chiral column is essential when the goal is to separate enantiomers, which are non-superimposable mirror images and have identical physical properties in a non-chiral environment. Standard reversed-phase columns can separate diastereomers, but not enantiomers. If you suspect the presence of enantiomers or need to resolve them for pharmacological studies, a chiral stationary phase is required. Polysaccharide-based chiral columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are often effective for separating terpenoid enantiomers.
Q5: How can I improve the solubility of this compound for HPLC analysis?
This compound, being a diterpene, is relatively nonpolar and should be soluble in common organic solvents. For reversed-phase HPLC, it is ideal to dissolve the sample in the initial mobile phase composition or a solvent with a similar or weaker elution strength, such as 100% methanol (B129727) or acetonitrile. If solubility is an issue, using a stronger organic solvent for the initial sample preparation may be necessary, but it is crucial to inject a small volume to avoid peak distortion due to solvent mismatch.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Poor Resolution / Peak Co-elution | 1. Inappropriate mobile phase composition. 2. Suboptimal stationary phase. 3. Flow rate is too high. 4. Inadequate column temperature. | 1. Optimize the mobile phase gradient: Flatten the gradient around the elution time of the isomers to increase separation time between them. 2. Change the organic modifier: Switch from acetonitrile to methanol, or vice-versa. These solvents offer different selectivities. 3. Try a different stationary phase: If a C18 column is not providing sufficient resolution, consider a C30 column, which can offer better shape selectivity for structurally similar compounds. For enantiomers, a chiral column is necessary. 4. Reduce the flow rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) can increase the interaction time with the stationary phase and improve resolution. 5. Adjust the column temperature: Increasing the temperature can improve efficiency but may decrease retention and resolution. Conversely, decreasing the temperature can enhance resolution for some isomers. |
| Peak Tailing | 1. Secondary interactions with the stationary phase (e.g., with residual silanols). 2. Column overload. 3. Extra-column dead volume. | 1. Add an acidic modifier: Incorporate 0.1% formic acid or acetic acid into the mobile phase to suppress silanol (B1196071) activity. 2. Use a base-deactivated column: Employ an end-capped C18 column to minimize exposed silanol groups. 3. Reduce sample concentration: Inject a more dilute sample to avoid overloading the stationary phase. 4. Minimize extra-column volume: Use tubing with a smaller internal diameter and shorter length to connect the column to the detector. |
| Peak Fronting | 1. Sample solvent stronger than the mobile phase. 2. Column overload (mass or volume). 3. Column collapse or void. | 1. Dissolve the sample in the initial mobile phase: If not possible, use a weaker solvent or inject a smaller volume. 2. Reduce sample concentration or injection volume. 3. Flush the column in the reverse direction at a low flow rate. If the problem persists, the column may need to be replaced. |
| Irreproducible Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition. 3. Unstable column temperature. | 1. Ensure sufficient equilibration time: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injection. 2. Prepare fresh mobile phase daily: Ensure accurate mixing and proper degassing to prevent solvent evaporation and bubble formation. 3. Use a column oven: Maintain a constant and consistent column temperature. |
Data Presentation: Mobile Phase Optimization for Diterpene Isomer Separation
The following table summarizes typical starting conditions and optimization strategies for the separation of diterpene isomers based on methods for structurally similar compounds.
| Parameter | Reversed-Phase (Diastereomers) | Normal-Phase (Enantiomers) |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | Chiralpak AD-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water + 0.1% Formic Acid | n-Hexane |
| Mobile Phase B | Acetonitrile or Methanol | Isopropanol (B130326) or Ethanol |
| Gradient (Typical) | 50% B to 95% B over 30 min | Isocratic (e.g., 90:10 Hexane:Isopropanol) |
| Flow Rate | 0.8 - 1.2 mL/min | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C | 20 - 30 °C |
| Detection | UV at 210-240 nm or MS | UV at 210-240 nm |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for this compound Diastereomer Separation
This protocol describes a general reversed-phase HPLC method suitable for the initial screening and separation of this compound diastereomers.
1. Materials and Reagents:
-
This compound isomer mixture
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥98%)
-
HPLC system with UV or MS detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
2. Sample Preparation:
-
Dissolve the this compound sample in methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B (linear gradient)
-
25-30 min: 95% B (hold)
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm or MS with electrospray ionization (ESI) in positive mode.
4. Data Analysis:
-
Integrate the peaks and assess the resolution between adjacent isomers.
-
Optimize the gradient slope and duration to improve the separation of closely eluting peaks.
Protocol 2: Chiral HPLC for this compound Enantiomer Separation
This protocol outlines a normal-phase chiral HPLC method for the separation of this compound enantiomers.
1. Materials and Reagents:
-
This compound isomer mixture
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
HPLC system with UV detector
-
Chiral analytical column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm)
2. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase (n-hexane/isopropanol mixture) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
3. HPLC Conditions:
-
Mobile Phase: Isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized.
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
4. Data Analysis:
-
Determine the retention times and resolution of the enantiomers.
-
Adjust the isopropanol percentage in the mobile phase to optimize selectivity and resolution. A lower percentage of isopropanol generally increases retention and may improve resolution.
Visualizations
Caption: A workflow for troubleshooting poor resolution in the HPLC separation of this compound isomers.
Caption: A generalized workflow for developing an HPLC method for the separation of this compound isomers.
Technical Support Center: Overcoming Poor Solubility of Sonderianol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with sonderianol, a natural product with presumed poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a natural product with the chemical formula C20H26O2.[1] Based on its calculated XLogP3 value of 4.9, this compound is predicted to be lipophilic and, consequently, poorly soluble in aqueous buffers.[1] This low solubility can pose significant challenges for in vitro and in vivo experiments, affecting its bioavailability and therapeutic efficacy.[2][3][4]
Q2: I'm observing precipitation of this compound in my aqueous buffer. What is the likely cause?
A2: Precipitation is a common issue for poorly soluble compounds like this compound when introduced to an aqueous environment. The likely cause is that the concentration of this compound exceeds its solubility limit in your specific buffer system. Factors such as pH, ionic strength, and temperature of the buffer can all influence solubility.
Q3: Can I use a small amount of organic solvent to dissolve this compound first?
A3: Yes, this is a common initial step. Using a water-miscible organic solvent like DMSO, ethanol, or methanol (B129727) to create a concentrated stock solution is a standard practice. However, it is crucial to be mindful of the final concentration of the organic solvent in your aqueous buffer, as it can affect your experimental system (e.g., cell viability, enzyme activity). It is recommended to keep the final organic solvent concentration as low as possible, typically below 1% and often below 0.1%.
Q4: Are there alternatives to using organic solvents?
A4: Absolutely. Several advanced formulation strategies can enhance the aqueous solubility of poorly soluble drugs without relying on high concentrations of organic solvents. These include the use of cyclodextrins, surfactants, solid dispersions, and nanosuspensions, among others.[5][6][7][8]
Q5: How do I choose the best solubilization method for my specific experiment?
A5: The choice of method depends on several factors, including the required concentration of this compound, the sensitivity of your experimental model to excipients, the desired route of administration in later-stage studies (e.g., oral, parenteral), and the stability of the resulting formulation.[2][5] The troubleshooting guide and the decision-making workflow below provide a framework for selecting an appropriate method.
Troubleshooting Guide: Enhancing this compound Solubility
If you are encountering issues with this compound solubility, consult the following table which summarizes various techniques, their advantages, and disadvantages.
| Method | Description | Advantages | Disadvantages | Considerations |
| Co-solvency | Dissolving this compound in a water-miscible organic solvent (e.g., DMSO, ethanol) before dilution in aqueous buffer.[6][9] | Simple and widely used for initial experiments. | Potential for solvent toxicity or interference with the assay. Precipitation upon dilution is a risk.[2] | Keep the final solvent concentration low. Run appropriate vehicle controls. |
| pH Adjustment | Modifying the pH of the buffer to ionize this compound, which can increase its solubility.[8][10] | Simple and cost-effective. | Only applicable if this compound has ionizable functional groups. May affect the stability of the compound or the experimental system. | Determine the pKa of this compound. Ensure the pH is compatible with your assay. |
| Surfactants/ Micellar Solubilization | Using surfactants (e.g., Tween® 80, Polysorbate 80) above their critical micelle concentration (CMC) to form micelles that encapsulate this compound.[8][11] | Can significantly increase solubility. | Potential for cell toxicity and interference with biological assays.[12] | Choose a biocompatible surfactant and use the lowest effective concentration. |
| Cyclodextrin (B1172386) Complexation | Using cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) to form inclusion complexes with this compound, where the hydrophobic drug is encapsulated within the cyclodextrin cavity.[3][7] | Generally low toxicity and high solubilizing capacity.[7] | Can be a more expensive option. May alter the effective concentration of the drug. | Select the appropriate cyclodextrin type and perform binding studies to determine the optimal ratio. |
| Solid Dispersions | Dispersing this compound in a hydrophilic polymer matrix at a solid state.[3][6] | Enhances both solubility and dissolution rate.[6] | Requires specialized equipment for preparation (e.g., spray dryer, hot-melt extruder). Potential for physical instability (recrystallization).[13] | Primarily used for developing solid dosage forms for oral administration. |
| Nanosuspensions | Reducing the particle size of this compound to the nanometer range, which increases the surface area and dissolution velocity.[2][14] | Increases saturation solubility. Suitable for various routes of administration.[2] | Requires specialized equipment (e.g., high-pressure homogenizer, bead mill). Potential for particle aggregation. | Requires careful selection of stabilizers. |
Experimental Protocols
Protocol 1: Solubilization using Co-solvents
-
Preparation of Stock Solution: Weigh a precise amount of this compound and dissolve it in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or sonication may aid dissolution.
-
Serial Dilution: Perform serial dilutions of the stock solution with the same organic solvent to create a range of concentrations.
-
Final Dilution in Aqueous Buffer: Add a small aliquot of the desired this compound dilution from the organic solvent stock to your pre-warmed aqueous experimental buffer. Vortex immediately to ensure rapid mixing and minimize precipitation.
-
Control Preparation: Prepare a vehicle control by adding the same volume of the organic solvent (without this compound) to the aqueous buffer.
-
Observation: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, consider using a lower final concentration or a different solubilization method.
Protocol 2: Solubilization using Cyclodextrins
-
Cyclodextrin Solution Preparation: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer. The concentration will depend on the required solubilization enhancement and should be determined experimentally.
-
This compound Addition: Add the pre-weighed this compound powder directly to the cyclodextrin solution.
-
Complexation: Stir the mixture vigorously at room temperature or with gentle heating for a period of time (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved this compound.
-
Concentration Determination: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Visualization
Decision-Making Workflow for this compound Solubilization
Caption: A flowchart to guide the selection of an appropriate solubilization strategy for this compound.
Signaling Pathway (Illustrative Example)
The following is a hypothetical signaling pathway that could be investigated using solubilized this compound, assuming it has anti-inflammatory properties similar to other natural products. Many anti-inflammatory drugs target the cyclooxygenase (COX) enzymes.[15][16][17][18]
Caption: Hypothetical inhibition of the COX-2 pathway by this compound.
References
- 1. This compound | C20H26O2 | CID 15127169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. japer.in [japer.in]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. researchgate.net [researchgate.net]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. mdpi.com [mdpi.com]
- 15. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sonderianol and Assay Interference
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter interference in biochemical assays when working with natural products, using the diterpenoid sonderianol as a representative example. While specific interference data for this compound is not widely documented, this guide outlines common mechanisms of assay interference caused by natural products and provides strategies to identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My novel natural product, this compound, is showing activity in my primary screen. How can I be sure it's a true positive?
An initial hit in a high-throughput screening (HTS) campaign is a promising start, but it's crucial to rule out assay artifacts that can lead to false positives.[1] Natural products, due to their structural complexity, can interfere with assays in numerous ways. To confirm a true positive, it is essential to perform a series of follow-up experiments, including dose-response curves, orthogonal assays, and biophysical binding studies.[2]
Q2: What are the common causes of false positives in HTS with natural products like this compound?
False positives in HTS can arise from various compound-dependent and technology-dependent interferences.[1] Some common mechanisms include:
-
Compound Aggregation: At certain concentrations, molecules can form aggregates that non-specifically inhibit enzymes or disrupt assay signals.[2][3]
-
Assay Technology Interference: The compound may directly interfere with the detection method, such as having intrinsic fluorescence or quenching the fluorescent signal of the assay.[2]
-
Redox Activity: Some compounds can undergo redox cycling, producing reactive oxygen species (ROS) that can disrupt assay components.[2][4]
-
Chemical Reactivity: The compound may react directly with assay reagents, such as enzymes or substrates, in a non-specific manner.[4]
-
Contaminants: Impurities from the sample, such as metals from the isolation process, can also lead to false-positive signals.[4][5]
Q3: My dose-response curve for this compound looks unusual (e.g., steep, shallow, or non-sigmoidal). What could be the cause?
Atypical dose-response curves are often indicative of assay interference.[2]
-
Steep curves might suggest compound aggregation.
-
Shallow or incomplete curves could indicate weak activity, solubility issues, or interference with the assay signal at higher concentrations.
-
Non-sigmoidal responses can also be a sign of complex mechanisms, including non-specific activity or cytotoxicity in cell-based assays.[2]
It is recommended to re-test the compound in the presence of a non-ionic detergent like Triton X-100 to assess for aggregation. A significant change in the dose-response curve suggests that aggregation may be the cause of the observed activity.[2]
Q4: How can I test if this compound is interfering with my fluorescence-based assay?
For fluorescence-based assays, it's important to conduct counter-screens to check for intrinsic fluorescence or quenching effects.[2]
-
To check for intrinsic fluorescence: a sample containing the assay buffer and this compound at the screening concentration should be measured.
-
To check for quenching: a sample containing the assay buffer, the fluorescent probe, and this compound should be prepared and the signal compared to a control without this compound.[2]
Troubleshooting Guides
Problem: High Hit Rate in Primary Screen
An unusually high number of "hits" from a screen with a natural product library may not be due to high-quality compounds, but rather a high rate of false positives.
Troubleshooting Steps:
-
Review the Data: Analyze the dose-response curves of the hits. Look for steep, shallow, or non-reproducible curves.
-
Perform a Triage: Prioritize hits for follow-up based on potency, structural novelty, and the quality of the dose-response curve.
-
Conduct Counter-Screens: Systematically test for common interference mechanisms such as fluorescence interference, aggregation, and redox activity.[1][4]
Problem: Hit Confirmed in Primary Assay but Inactive in Orthogonal Assay
This is a strong indication that the initial result was a false positive due to interference with the primary assay's specific technology.
Troubleshooting Steps:
-
Analyze Assay Technologies: Compare the detection methods of the primary and orthogonal assays (e.g., fluorescence polarization vs. AlphaScreen vs. luminescence).
-
Run Technology-Specific Counter-Screens: Based on the primary assay technology, run specific counter-screens to pinpoint the interference (e.g., luciferase inhibition for a luciferase-based assay).[1]
-
Consider Biophysical Methods: Use techniques like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) to confirm direct binding to the target protein.[2]
Data Presentation
Table 1: Common Mechanisms of Assay Interference and Mitigation Strategies
| Interference Mechanism | Description | Experimental Identification | Mitigation Strategy |
| Compound Aggregation | Self-assembly of compounds into colloidal particles that can sequester or denature proteins.[2] | Dynamic Light Scattering (DLS), Shift in IC50 with detergent (e.g., 0.01% Triton X-100).[2] | Include non-ionic detergents in assay buffers, lower compound concentration. |
| Fluorescence Interference | Compound is intrinsically fluorescent at the assay wavelengths or quenches the signal from a fluorescent probe.[2] | Pre-read plate before adding assay reagents; run assay with and without the fluorescent substrate.[2] | Use a different detection method (e.g., absorbance, luminescence); select dyes with different excitation/emission spectra. |
| Redox Cycling | Compound participates in redox reactions, generating reactive oxygen species (e.g., H2O2) that can interfere with the assay.[4] | Test for activity in the presence of antioxidants (e.g., DTT); use redox-sensitive reporter assays.[4] | Add reducing agents like DTT to the assay buffer; be cautious with compounds containing known redox-active motifs.[4] |
| Luciferase Inhibition | Compound directly inhibits the luciferase enzyme commonly used in reporter gene assays.[1] | Run a counter-screen with purified luciferase enzyme. | Use a different reporter system (e.g., beta-lactamase); confirm hits in a label-free assay. |
| Metal Contamination | Trace metal impurities from purification can inhibit enzymes.[4][5] | Test for inhibition in the presence of a chelating agent (e.g., EDTA). | Purify compounds using methods that avoid metal catalysts; use chelators in the assay buffer.[4] |
Experimental Protocols
Protocol: Detergent-Based Assay for Compound Aggregation
Objective: To determine if the observed activity of a compound is due to aggregation.
Methodology:
-
Prepare a standard dose-response curve for the test compound (e.g., this compound) in the primary biochemical assay.
-
Prepare a parallel set of dose-response experiments where a non-ionic detergent (e.g., 0.01% Triton X-100) is included in the assay buffer.[2]
-
Incubate and read both sets of plates according to the standard assay protocol.
-
Analysis: Compare the IC50 values. A significant rightward shift in the IC50 in the presence of the detergent suggests that the compound's activity is at least partially due to aggregation.
Visualizations
Caption: Workflow for hit validation and troubleshooting assay interference.
Caption: Decision tree for investigating observed bioactivity.
References
- 1. Syntheses and Biological Activity Studies of Novel Sterol Analogs from Nitroso Diels-Alder Reactions of Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [The Biological Activity of the Sevanol and Its Analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spinasterol-alpha | C57H98O6 | CID 157010366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Soterenol | C12H20N2O4S | CID 26162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C20H26O2 | CID 15127169 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Sonderianol Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Sonderianol precipitation in cell culture media. Given that this compound is a hydrophobic molecule, the principles and protocols outlined below are broadly applicable to other poorly water-soluble compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately when added to my cell culture medium. Why is this happening?
A1: Immediate precipitation, often called "crashing out," occurs when a hydrophobic compound like this compound, dissolved in an organic solvent like DMSO, is introduced into an aqueous environment like cell culture media.[1] The compound is poorly soluble in the aqueous solution once the DMSO is diluted.[2][3]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: For hydrophobic compounds like this compound, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent due to its ability to dissolve a wide range of nonpolar compounds.[2] It is advisable to prepare a high-concentration stock solution in 100% DMSO.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: High concentrations of DMSO can be toxic to cells.[3] It is crucial to keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced toxicity.[4][5] A vehicle control with the same final DMSO concentration should be included in all experiments.
Q4: Can I filter the medium to remove the this compound precipitate?
A4: Filtering the medium after precipitation is not recommended. The precipitate is the compound of interest, and filtering it will remove it from the solution, leading to an unquantifiable and lower effective concentration of this compound in your experiment.[1] This will make the experimental results unreliable. It is better to address the root cause of the precipitation.
Q5: Will the serum in my cell culture medium prevent precipitation?
A5: Serum contains proteins such as albumin that can bind to hydrophobic compounds and help to solubilize them.[1][5] However, this effect is limited. At high concentrations, this compound may still precipitate even in the presence of serum.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Symptoms:
-
Cloudiness or visible particles appear immediately after adding the this compound stock solution to the cell culture medium.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration.[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[1] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[1] |
| High DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.[4] | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[4][5] This may require preparing a more dilute stock solution. |
Issue 2: Precipitation Over Time During Incubation
Symptoms:
-
The medium is clear initially but becomes cloudy or forms a precipitate after a period of incubation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | The pH of the culture medium can become more acidic over time due to cellular metabolism.[6] This pH change can alter the charge of this compound, reducing its solubility. | Ensure the medium is adequately buffered. Consider using a medium with a more robust buffering system, such as HEPES, in addition to the standard bicarbonate buffering.[6] |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[7] | If possible, try a different basal media formulation. You can also test the solubility of this compound in a simpler buffered saline solution (like PBS) to see if media components are the primary issue. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[6] |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[1] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound
-
100% DMSO
-
Cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved by vortexing.
-
Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a series of 2-fold dilutions of your this compound stock solution in cell culture medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium for a 100 µM solution, then serially dilute from there. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, you can read the absorbance of the plate at 600 nm; an increase in absorbance indicates precipitation.[1]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those conditions.
Protocol 2: Preparing this compound Working Solutions
Objective: To prepare a clear, precipitate-free working solution of this compound in cell culture medium.
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved.[1]
-
Create an Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, first dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).
-
Prepare the Final Working Solution: Pre-warm your complete cell culture medium to 37°C. Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.[1]
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Hypothetical signaling pathway modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Sonderianol Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of Sonderianol from crude plant extracts. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which sources is it typically isolated?
This compound is a diterpenoid compound that has been identified in various plant species, most notably within the Croton genus of the Euphorbiaceae family.
Q2: What are the common methods for extracting this compound from plant material?
Common extraction methods for diterpenoids like this compound involve the use of organic solvents. Maceration or Soxhlet extraction with solvents such as methanol (B129727), ethanol, or a mixture of dichloromethane (B109758) and methanol are frequently employed to generate a crude extract from the dried and powdered plant material.
Q3: Which chromatographic techniques are most effective for this compound purification?
The primary method for the purification of this compound from a crude extract is column chromatography using silica (B1680970) gel as the stationary phase. For further purification and to achieve high purity, techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) may be utilized.
Q4: How can I monitor the presence of this compound during the purification process?
Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the presence of this compound in different fractions collected during column chromatography. The spots on the TLC plate can be visualized under UV light or by using a suitable staining reagent. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What are the expected yield and purity of this compound after purification?
Troubleshooting Guide
This guide addresses specific problems that may arise during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Extraction: The solvent used may not be optimal for extracting this compound from the plant material. | - Try a different solvent or a combination of solvents with varying polarities (e.g., dichloromethane/methanol).- Increase the extraction time or use a more exhaustive extraction method like Soxhlet extraction. |
| Degradation during Extraction/Purification: this compound may be sensitive to high temperatures, prolonged exposure to certain solvents, or adverse pH conditions. Diterpenoids can be unstable under certain conditions.[2][3] | - Avoid excessive heat during solvent evaporation by using a rotary evaporator at a controlled temperature.- Minimize the duration of the purification process.- Investigate the pH of your crude extract and consider neutralization if it is highly acidic or basic. | |
| Poor Separation in Column Chromatography: The chosen solvent system may not be providing adequate resolution between this compound and other compounds. | - Optimize the solvent system for column chromatography by testing different solvent combinations and gradients using Thin-Layer Chromatography (TLC) first.- Consider using a different stationary phase if silica gel does not provide the desired separation. | |
| Co-elution of Impurities with this compound | Similar Polarity of Compounds: Impurities with similar polarity to this compound will be difficult to separate using normal-phase chromatography. | - Employ a multi-step purification strategy. After initial silica gel chromatography, use a different separation technique like Sephadex LH-20 chromatography or preparative HPLC with a different stationary phase (e.g., reversed-phase C18). |
| Overloading the Column: Applying too much crude extract to the column can lead to poor separation and band broadening. | - Reduce the amount of crude extract loaded onto the column.- Use a larger column with more stationary phase for the amount of sample. | |
| This compound is Not Eluting from the Column | Solvent System is too Non-polar: The eluting solvent may not have sufficient polarity to move this compound through the column. | - Gradually increase the polarity of the solvent system. For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) gradient, increase the percentage of ethyl acetate. |
| Irreversible Adsorption or Degradation on Silica Gel: this compound might be strongly adsorbing to the silica gel or degrading on the acidic surface of the silica. | - Deactivate the silica gel by adding a small percentage of water or triethylamine (B128534) to the slurry before packing the column.- Consider using a less acidic stationary phase like alumina. | |
| Irregular Peak Shapes in HPLC Analysis | Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. | - Dilute the sample before injection. |
| Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for this compound. | - Adjust the pH of the mobile phase.- Try different solvent combinations for the mobile phase. | |
| Column Contamination or Degradation: The HPLC column may be contaminated or the stationary phase may have degraded. | - Wash the column with a strong solvent.- Replace the column if the performance does not improve. |
Experimental Protocols
General Protocol for the Extraction and Isolation of Diterpenoids from Croton Species
This protocol is a generalized procedure based on methods reported for the isolation of diterpenoids from various Croton species and can be adapted for the purification of this compound.
-
Extraction:
-
Air-dry and pulverize the plant material (e.g., leaves, bark).
-
Extract the powdered material with a suitable solvent (e.g., methanol, ethanol, or a 1:1 mixture of dichloromethane:methanol) at room temperature for 48 hours. Repeat the extraction process twice.
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
-
Solvent Partitioning (Optional but Recommended):
-
Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate.
-
Evaporate the solvent from each fraction to obtain partitioned extracts. This step helps to separate compounds based on their general polarity and reduces the complexity of the mixture for column chromatography.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Dissolve the desired extract (e.g., the dichloromethane or ethyl acetate fraction) in a minimal amount of the initial mobile phase solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent gradient of increasing polarity. A common gradient is starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of a fixed volume and monitor the composition of each fraction by TLC.
-
Combine fractions containing the compound of interest (as indicated by TLC).
-
-
Further Purification (if necessary):
-
Subject the combined fractions to further chromatographic steps to achieve higher purity.
-
Sephadex LH-20 Column Chromatography: Use a solvent such as methanol or a mixture of dichloromethane and methanol to separate compounds based on size and polarity.
-
Preparative HPLC: Utilize a suitable column (e.g., C18 reversed-phase) and an optimized mobile phase to isolate the pure compound.
-
Quantitative Data
The following tables present representative data for the purification of diterpenoids from Croton species. This data can be used as a benchmark for researchers purifying this compound.
Table 1: Representative Yields of Crude and Partitioned Extracts from Croton draco
| Plant Part | Extraction Solvent | Crude Extract Yield (g) | Hexane Fraction (g) | Ethyl Ether Fraction (g) |
| Wood (2820 g) | Ethanol | 48 | 3.80 | - |
| Bark (1070 g) | Ethanol | 22 | - | 4.75 |
Data adapted from a study on Croton draco. The original study did not specify the yield for all partitioned fractions.
Table 2: Representative Yield and Purity of a Diterpene (Plaunotol) from Croton stellatopilosus
| Purification Stage | Compound | Yield (% w/w of extract) | Purity (%) |
| Hexane Extract | Plaunotol (B1678519) | ~30 | ~95 |
Data adapted from a study on the isolation of plaunotol from Croton stellatopilosus.[1]
Visualizations
Experimental Workflow for this compound Purification
References
addressing sonderianol batch-to-batch variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of batch-to-batch variability when working with Sonderianol. Our goal is to help researchers, scientists, and drug development professionals achieve more consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the bioactivity of different batches of this compound. What are the potential causes?
A1: Batch-to-batch variability in natural products like this compound is a known challenge and can stem from several factors throughout the production process.[1][2] Key contributors to this variability include:
-
Source Material Variation: The botanical source from which this compound is extracted can have inherent differences based on genetic makeup, geographical location, climate, and harvest time.[2][3] These factors can influence the concentration of the active compound and the presence of other potentially interfering metabolites.
-
Extraction and Purification Processes: Minor deviations in the extraction solvent, temperature, or duration can lead to significant differences in the yield and purity of this compound.[1] Similarly, variations in the purification process can affect the final compound's purity and activity profile.
-
Storage and Handling: Improper storage conditions, such as exposure to light, temperature fluctuations, or moisture, can lead to the degradation of this compound over time, impacting its bioactivity.
Q2: How can we qualify a new batch of this compound to ensure it is comparable to previous batches?
A2: To ensure consistency across experiments, it is crucial to qualify each new batch of this compound. We recommend a multi-step approach:
-
Physicochemical Characterization: Perform analytical tests such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to confirm the identity and purity of the this compound batch.
-
In Vitro Bioactivity Assay: Use a standardized, robust in vitro assay to determine the functional activity of the new batch. This could be a cell viability assay, an enzyme inhibition assay, or a reporter gene assay, depending on the known mechanism of action of this compound.
-
Reference Standard Comparison: Compare the results from the new batch to a designated "golden batch" or a well-characterized reference standard.[2]
Q3: We are seeing inconsistent results in our cell-based assays with this compound. What are some common troubleshooting steps?
A3: Inconsistent results in cell-based assays can be due to a variety of factors, not always related to the compound itself. Here are some common issues and troubleshooting steps:[]
-
Cell Seeding Density: Ensure consistent cell numbers are seeded in each well by using a cell counter.[1]
-
Edge Effects: Avoid using the outer wells of microplates as they are more prone to evaporation, or fill them with media without cells.[1]
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as this can significantly alter cellular responses.[]
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is at a level that does not affect cell viability or the assay readout.
Troubleshooting Guides
Issue 1: Reduced Potency (Higher IC50) Observed with a New Batch of this compound
Possible Causes and Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Lower Purity of the New Batch | 1. Re-run purity analysis using HPLC or a similar method. 2. Compare the purity data with the certificate of analysis provided for the batch. 3. If purity is lower, consider re-purification or obtaining a new batch. |
| Degradation of this compound | 1. Review storage conditions. Has the compound been exposed to light or elevated temperatures? 2. Prepare fresh stock solutions. Old stock solutions may have degraded. |
| Assay Variability | 1. Include a positive control with a known IC50 to ensure the assay is performing as expected. 2. Verify cell passage number and health. |
| Interaction with Media Components | 1. Check for any recent changes in cell culture media or serum suppliers. 2. Test the activity of this compound in a simpler buffer system if possible. |
Quantitative Data Comparison of this compound Batches
| Batch ID | Purity (by HPLC) | IC50 in MCF-7 Cells (µM) |
| SOND-A-001 | 99.2% | 5.3 |
| SOND-A-002 | 98.9% | 5.8 |
| SOND-B-001 | 95.5% | 12.1 |
| SOND-B-002 | 99.1% | 6.2 |
Issue 2: Unexpected Cellular Toxicity Observed
Possible Causes and Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Presence of a Toxic Impurity | 1. Analyze the batch for impurities using LC-MS. 2. Compare the impurity profile to a batch that did not show toxicity. |
| Solvent Toxicity | 1. Prepare a vehicle control with the same concentration of solvent to assess its effect on cell viability. 2. Test a lower concentration of the solvent if toxicity is observed. |
| Cell Line Sensitivity | 1. Ensure the correct cell line is being used and that it has not been misidentified. 2. Check the literature for known sensitivities of your cell line. |
| Contamination | 1. Screen for bacterial, fungal, or mycoplasma contamination in your cell cultures.[] |
Experimental Protocols
Protocol 1: Quality Control of a New this compound Batch using HPLC
-
Standard Preparation: Prepare a stock solution of a previously validated "golden batch" of this compound at 1 mg/mL in methanol. Prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) to generate a standard curve.
-
Sample Preparation: Prepare a 1 mg/mL solution of the new this compound batch in methanol.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the standards and the new batch sample. Determine the purity of the new batch by calculating the area of the this compound peak relative to the total peak area. The retention time of the new batch should match that of the reference standard.
Protocol 2: Determining the IC50 of this compound in a Cell Viability Assay
-
Cell Seeding: Seed cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in cell culture medium, starting from a final concentration of 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT or PrestoBlue) and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the results against the this compound concentration. Determine the IC50 value using non-linear regression analysis.
Visualizations
This compound's Hypothesized Anti-Inflammatory Signaling Pathway
Caption: Hypothesized mechanism of this compound inhibiting the NF-κB signaling pathway.
Experimental Workflow for Assessing Batch-to-Batch Variability
References
troubleshooting inconsistent results in sonderianol bioassays
Technical Support Center: Sonderianol Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in bioassays involving the diterpenoid, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound that are typically assessed in bioassays?
A1: this compound is a diterpenoid, a class of compounds often exhibiting a range of biological activities. While specific data for this compound is limited in the provided search results, related diterpenoids are frequently investigated for their anti-inflammatory, antimicrobial, and cytotoxic properties. Therefore, bioassays for this compound likely focus on these activities.
Q2: We are observing high variability between replicates in our anti-inflammatory assay with this compound. What are the common causes?
A2: High variability in anti-inflammatory assays, such as those measuring inhibition of nitric oxide (NO) production or prostaglandin (B15479496) synthesis, can stem from several factors:
-
Cell-Based Assay Variability: Factors like cell density, passage number, and the growth phase of the cell culture can significantly impact the cellular response to stimuli and test compounds.[1]
-
Reagent Stability and Preparation: The stability of reagents, especially in assays like the Griess assay for NO, is critical. Improperly stored or prepared reagents can lead to inconsistent results.
-
Compound Stability and Solubility: this compound, like many natural products, may have limited stability or solubility in aqueous assay media, leading to inconsistent concentrations across wells.
-
Pipetting and Handling Errors: Inconsistent pipetting technique can introduce significant variability, especially when dealing with small volumes.[2]
Q3: Our cytotoxicity assay shows inconsistent IC50 values for this compound across different experiments. Why might this be happening?
A3: Inconsistent IC50 values in cytotoxicity assays are a common issue.[3] Potential reasons include:
-
Cell Line Integrity: Using misidentified, cross-contaminated, or high-passage number cell lines can lead to unreliable and irreproducible results.[4]
-
Assay Endpoint and Timing: The choice of cytotoxicity assay (e.g., MTT, LDH release) and the incubation time can influence the apparent cytotoxicity of a compound.[5][6] Different assays measure different aspects of cell death, which may occur at different rates.
-
Compound-Assay Interference: this compound might interfere with the assay components. For example, it could have inherent color that interferes with colorimetric assays like the MTT assay.
Q4: We are not seeing any antimicrobial activity with this compound, even though literature on similar compounds suggests we should. What could be the problem?
A4: A lack of expected antimicrobial activity could be due to several factors:
-
Inappropriate Assay Method: The chosen method (e.g., disk diffusion, broth microdilution) may not be suitable for this compound due to its physicochemical properties like poor diffusion in agar (B569324).
-
Solvent Effects: The solvent used to dissolve this compound might have its own antimicrobial properties or could inhibit the activity of the compound. A solvent control is crucial.
-
Test Organism Variability: The susceptibility of microbial strains can vary, and resistance can develop over time.
-
Compound Degradation: this compound may be unstable under the assay conditions (e.g., pH, temperature, light exposure).
Troubleshooting Guides
Inconsistent Results in Anti-Inflammatory Assays (Nitric Oxide & Prostaglandin Synthesis)
| Problem | Potential Cause | Recommended Solution |
| High background in Nitric Oxide (Griess) assay | Endogenous or exogenous compounds in the sample interfering with the Griess reaction.[7] | Include appropriate controls, such as media-only and vehicle-treated cells. Consider deproteinization of samples using methods that do not promote nitrite (B80452) loss.[7] |
| Contaminated cell culture or reagents. | Use fresh, sterile reagents and regularly test cell cultures for mycoplasma contamination. | |
| Low or no inhibition of prostaglandin synthesis | Instability of prostaglandins (B1171923) (e.g., PGE2, PGD2) in the collected samples.[8] | Analyze samples promptly after collection or store them at ≤ -20°C. Avoid repeated freeze-thaw cycles.[8][9] |
| Inappropriate assay conditions for COX enzyme activity. | Ensure optimal pH, temperature, and cofactor concentrations for the specific COX isozyme being assayed. | |
| Variable results between experiments | Inconsistent cell seeding density or stimulation. | Standardize cell seeding protocols and ensure consistent application of the inflammatory stimulus (e.g., LPS). |
| Variations in incubation times.[9] | Strictly adhere to a consistent incubation schedule for both compound treatment and stimulation. |
Inconsistent Results in Cytotoxicity Assays
| Problem | Potential Cause | Recommended Solution |
| High variability in cell viability readings | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate techniques to avoid clumping. |
| Edge effects in microplates. | Avoid using the outer wells of the microplate, or fill them with sterile media/PBS to maintain humidity. | |
| False-positive or false-negative results | Interference of this compound with the assay reagents. | Run a cell-free control with this compound to check for direct interaction with the assay components (e.g., reduction of MTT by the compound itself). |
| Cytotoxicity of the solvent at the concentrations used. | Perform a dose-response curve for the solvent alone to determine its non-toxic concentration range. | |
| Discrepancies between different cytotoxicity assays | Different mechanisms of cell death being measured. | Use multiple cytotoxicity assays that measure different endpoints (e.g., metabolic activity, membrane integrity, apoptosis) to get a comprehensive picture of this compound's effect.[6] |
Inconsistent Results in Antimicrobial Assays
| Problem | Potential Cause | Recommended Solution |
| Irregular or fuzzy zones of inhibition in agar diffusion assays | Poor diffusion of this compound in the agar. | Consider using a different assay method like broth microdilution, which is not dependent on diffusion. |
| Inoculum is not uniform. | Ensure the microbial inoculum is evenly spread on the agar surface. | |
| Inconsistent Minimum Inhibitory Concentration (MIC) in broth dilution assays | Precipitation of this compound in the broth. | Use a solvent like DMSO at a low, non-inhibitory concentration and ensure proper mixing. Include a solubility check. |
| Inoculum size is not standardized. | Standardize the inoculum concentration using a spectrophotometer or McFarland standards. | |
| Contamination of assay plates | Poor aseptic technique. | Perform all manipulations in a sterile environment (e.g., laminar flow hood) and use sterile materials. |
Experimental Protocols
A detailed methodology for a common anti-inflammatory bioassay is provided below as an example.
Protocol: Nitric Oxide Production Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in fresh cell culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Stimulation: After a 1-hour pre-treatment with this compound, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce nitric oxide production. Include a negative control (cells with medium only), a vehicle control (cells with medium and DMSO), and a positive control (cells with LPS and DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Quantification (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of nitric oxide production is calculated relative to the LPS-stimulated control.
Visualizations
References
- 1. PROSTAGLANDIN H SYNTHASE: RESOLVED AND UNRESOLVED MECHANISTIC ISSUES† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. zencellowl.com [zencellowl.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
Validation & Comparative
A Comparative Analysis of Sonderianol and Celecoxib in COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclooxygenase-2 (COX-2) inhibitory activities of the natural diterpene sonderianol and the synthetic selective COX-2 inhibitor, celecoxib (B62257). While celecoxib's mechanism and efficacy are well-documented, data on this compound's direct COX-2 inhibition is less established. This comparison leverages available data on this compound's anti-inflammatory properties and related compounds from the Croton genus to draw a comparative picture.
Quantitative Inhibition Data
The following table summarizes the available quantitative data for the COX-2 inhibitory and anti-inflammatory effects of celecoxib and a representative diterpene from the Croton genus, plaunolide, which serves as a proxy for this compound.
| Compound | Target | Assay Type | IC50 | In Vivo Model | Dosage | % Inhibition of Edema |
| Celecoxib | COX-2 Enzyme | In Vitro Enzyme Assay | 40 nM | Carrageenan-Induced Paw Edema (Rat) | 30 mg/kg | Significant reduction |
| Plaunolide (proxy for this compound) | COX-2 Gene Expression | In Vitro Cellular Assay | - | - | - | - |
| Nitric Oxide Production | In Vitro Cellular Assay | 17.09 µM | - | - | - |
Note: Direct IC50 values for this compound's COX-2 inhibition are not currently available in published literature. The data for plaunolide, a diterpene from Croton stellatopilosus, indicates an anti-inflammatory mechanism involving the downregulation of COX-2 gene expression and inhibition of nitric oxide production.
Mechanism of Action: A Comparative Overview
Celecoxib is a well-characterized selective COX-2 inhibitor.[1][2][3] It directly binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1][2] This selective inhibition spares the COX-1 isoform, which is involved in gastrointestinal protection and platelet function, thereby reducing the risk of certain side effects associated with non-selective NSAIDs.
This compound , a diterpene isolated from Croton heliotropiifolius, is presumed to exert its anti-inflammatory effects through a mechanism common to other diterpenes from the Croton genus. While direct enzymatic inhibition data is lacking, studies on related compounds like plaunolide suggest a different mode of action. Plaunolide has been shown to downregulate the gene expression of both COX-1 and COX-2 in lipopolysaccharide (LPS)-induced RAW264.7 cells. This suggests that this compound may not directly inhibit the COX-2 enzyme but rather acts at the transcriptional level to reduce the production of this inflammatory enzyme. Furthermore, the inhibition of nitric oxide production, as seen with plaunolide, points to a broader anti-inflammatory profile that extends beyond the COX pathway.
Signaling Pathway Diagrams
The following diagrams illustrate the known and proposed signaling pathways for celecoxib and the potential pathway for this compound based on related compounds.
Experimental Protocols
In Vitro COX-2 Inhibition Assay (for Celecoxib)
A common method to determine the IC50 value for COX-2 inhibition is a fluorometric or colorimetric enzyme immunoassay.
Objective: To measure the concentration of a compound required to inhibit 50% of recombinant COX-2 enzyme activity.
Materials:
-
Recombinant human or ovine COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., Tris-HCl)
-
Test compound (Celecoxib) and vehicle control (e.g., DMSO)
-
Detection reagent (e.g., a fluorometric probe or an antibody for ELISA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, arachidonic acid, heme, and test compound in the assay buffer.
-
Enzyme and Inhibitor Incubation: Add the COX-2 enzyme, heme, and varying concentrations of celecoxib (or vehicle) to the wells of a 96-well plate. Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination and Detection: After a set incubation period (e.g., 10 minutes), stop the reaction. Measure the product formation (e.g., prostaglandin (B15479496) G2) using a suitable detection method. For a fluorometric assay, this involves measuring the fluorescence intensity.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of celecoxib compared to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Carrageenan-Induced Paw Edema in Rats (for Celecoxib)
This is a standard model for evaluating the in vivo anti-inflammatory activity of compounds.
Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (Celecoxib) and vehicle
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer celecoxib (e.g., 30 mg/kg) or the vehicle to the rats via the appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Induction of Inflammation: After a specified time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-carrageenan volume. Calculate the percentage inhibition of edema for the celecoxib-treated group compared to the vehicle-treated group using the formula: % Inhibition = [ (Edemacontrol - Edematreated) / Edemacontrol ] x 100
Experimental Workflow Diagram
Conclusion
Celecoxib is a potent and selective direct inhibitor of the COX-2 enzyme, with a well-defined mechanism of action and proven in vivo efficacy. This compound, a natural diterpene, likely exerts its anti-inflammatory effects through a different, indirect mechanism involving the downregulation of COX-2 gene expression and potentially other inflammatory mediators like nitric oxide. While direct comparative data on COX-2 inhibition is lacking for this compound, the available information on related compounds suggests it may offer a broader, multi-target anti-inflammatory profile. Further research, including direct enzymatic assays and in vivo studies, is necessary to fully elucidate the COX-2 inhibitory potential of this compound and enable a more direct comparison with established drugs like celecoxib.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Sonderianol
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Sonderianol, a diterpenoid of significant interest, is crucial for ensuring data integrity in research and quality control in pharmaceutical applications. The selection of an appropriate analytical method is a critical decision that depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and the specific goals of the analysis. This guide provides a comparative overview of three commonly employed analytical techniques for the quantification of diterpenoids like this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
While specific cross-validation data for this compound is not extensively available in the public domain, this guide synthesizes representative data from studies on structurally similar diterpenoids to offer a valuable comparison of these analytical methods. This information is intended to assist researchers in selecting the most suitable technique for their specific needs.
Data Presentation: A Comparative Analysis
The performance of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of various diterpenoids is summarized below. These tables highlight key validation parameters for each method, providing a clear comparison to facilitate the selection of the most appropriate technique for your research.
Table 1: Comparison of HPLC-UV Method Validation Parameters for Diterpenoid Quantification
| Analyte (Diterpenoid) | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Representative Diterpenoid A | >0.999 | 0.1 | 0.3 | 95.5 - 104.2 | < 2.5 | [1][2] |
| Representative Diterpenoid B | >0.9995 | 0.05 | 0.15 | 96.8 - 103.5 | < 2.0 | [3] |
Table 2: Comparison of LC-MS/MS Method Validation Parameters for Diterpenoid Quantification
| Analyte (Diterpenoid) | Linearity (r²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Representative Diterpenoid A | >0.999 | 0.01 | 0.03 | 97.2 - 102.1 | < 1.8 | [1][4] |
| Representative Diterpenoid B | >0.9998 | 0.005 | 0.015 | 98.5 - 101.5 | < 1.5 | [5][6] |
Table 3: Comparison of GC-MS Method Validation Parameters for Diterpenoid Quantification
| Analyte (Diterpenoid) | Linearity (r²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Representative Diterpenoid A | >0.998 | 0.5 | 1.5 | 94.0 - 105.0 | < 3.0 | [7][8] |
| Representative Diterpenoid B | >0.999 | 0.2 | 0.6 | 95.5 - 104.5 | < 2.8 | [9][10] |
From the data presented, it is evident that all three methods are suitable for the quantification of diterpenoids, each with its own advantages. HPLC-UV is a robust and cost-effective technique suitable for routine quality control where high sensitivity is not the primary requirement.[2] LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level quantification, and analysis of complex matrices.[4][5] GC-MS is a powerful technique for volatile and thermally stable diterpenoids, often providing excellent separation and structural information.[7][11] The choice between these methods will ultimately depend on the specific application, sample characteristics, and available instrumentation.
Experimental Protocols
Detailed methodologies are crucial for the successful replication and cross-validation of analytical methods. Below are representative protocols for the analysis of diterpenoids using HPLC-UV, LC-MS/MS, and GC-MS.
Sample Preparation (General)
A general procedure for the extraction of diterpenoids from plant material or other matrices involves the following steps:
-
Drying and Grinding: The sample material (e.g., plant leaves, roots, or a solid formulation) is dried to a constant weight and then ground into a fine powder to increase the surface area for efficient extraction.
-
Extraction: The powdered material is extracted using a suitable solvent, such as methanol (B129727), ethanol, or a mixture of solvents, often with the aid of techniques like ultrasonication or Soxhlet extraction to enhance efficiency.[3]
-
Filtration and Concentration: The resulting extract is filtered to remove solid particles. The filtrate is then concentrated under reduced pressure to yield a crude extract.
-
Purification (Optional): For complex matrices, a purification step such as solid-phase extraction (SPE) can be employed to remove interfering substances and enrich the diterpenoid fraction, which is particularly important for sensitive analyses like LC-MS/MS.[3]
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.[3]
-
Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm) is commonly used.[3][12]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water or methanol and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. A typical mobile phase could be a gradient of acetonitrile and water.[3][13]
-
Detection: The UV detector is set at the wavelength of maximum absorbance for this compound.[12]
-
Quantification: Quantification is based on a calibration curve generated from reference standards of this compound.[2]
LC-MS/MS Method
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Column: A C18 or similar reversed-phase column with smaller particle sizes (e.g., 1.7 µm or 2.6 µm) for better resolution and faster analysis times.[5]
-
Mobile Phase: Similar to HPLC-UV, typically a gradient of acetonitrile or methanol and water with formic acid.[5]
-
Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is common, depending on the column dimensions.[5]
-
Ionization: Electrospray ionization (ESI) is frequently used for diterpenoids, typically in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and an internal standard.[1]
-
Quantification: Quantification is achieved using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.
GC-MS Method
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Diterpenoids often require derivatization (e.g., silylation) to increase their volatility and thermal stability for GC analysis.
-
Column: A capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m × 0.25 mm, 0.25 µm), is commonly used.[7]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[3]
-
Temperature Program: An optimized temperature gradient is used to ensure the separation of the analytes.[3]
-
Ionization: Electron ionization (EI) is the most common ionization technique for GC-MS.
-
Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
-
Quantification: Quantification is performed using a calibration curve generated from derivatized this compound standards.
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical methods.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of two LC-MS/MS methods for the quantification of 24,25-dihydroxyvitamin D3 in patients and external quality assurance samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An updated look at the analysis of unsaturated C27 sterols by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of neurosterols by GC-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. tisserandinstitute.org [tisserandinstitute.org]
- 12. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sonderianol Extraction Techniques
For Researchers, Scientists, and Drug Development Professionals
Sonderianol, a clerodane diterpenoid first isolated from Croton heliotropiifolius and also found in Croton insularis, has garnered interest for its potential biological activities. The efficient extraction of this compound from its natural sources is a critical first step for further research and development. This guide provides a comparative overview of various extraction techniques applicable to this compound, supported by experimental data and detailed protocols.
Comparison of Extraction Techniques
The selection of an appropriate extraction method is crucial for maximizing the yield and purity of this compound. While a direct comparative study on this compound extraction is not extensively documented in publicly available literature, data from the extraction of similar diterpenoids from the Croton genus and other plant matrices can provide valuable insights. The following table summarizes the potential performance of different extraction techniques for this compound.
| Extraction Technique | Principle | Typical Solvents | Advantages | Disadvantages | Estimated Yield/Efficiency |
| Maceration | Soaking the plant material in a solvent to dissolve the target compounds. | Ethanol (B145695), Methanol (B129727), Hexane (B92381) | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, lower extraction efficiency, large solvent consumption. | Low to Moderate |
| Soxhlet Extraction | Continuous extraction with a cycling solvent, ensuring fresh solvent contact. | Hexane, Dichloromethane, Ethyl Acetate | More efficient than maceration, requires less solvent over time. | Time-consuming, potential for thermal degradation of compounds. | Moderate to High |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Ethanol, Methanol | Fast, increased yield, reduced solvent consumption. | Localized heating can occur, equipment cost. | High |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as the solvent. | Supercritical CO2, often with a co-solvent like ethanol. | High selectivity, solvent-free final product, mild operating temperatures. | High initial equipment cost, requires technical expertise. | High |
Experimental Protocols
Below are detailed methodologies for the key extraction techniques. These protocols are based on established methods for the extraction of diterpenoids and other secondary metabolites from plant materials and can be adapted for this compound extraction.
Protocol 1: Maceration
-
Preparation of Plant Material: Air-dry the leaves and stems of Croton heliotropiifolius or Croton insularis at room temperature for 7-10 days. Grind the dried material into a coarse powder.
-
Extraction:
-
Place 100 g of the powdered plant material in a large glass container.
-
Add 1 L of 95% ethanol to the container, ensuring the powder is fully submerged.
-
Seal the container and let it stand at room temperature for 72 hours, with occasional agitation.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Protocol 2: Soxhlet Extraction
-
Preparation of Plant Material: Prepare the dried and powdered plant material as described in the maceration protocol.
-
Extraction:
-
Place 50 g of the powdered plant material in a cellulose (B213188) thimble.
-
Place the thimble in the main chamber of a Soxhlet extractor.
-
Fill a round-bottom flask with 500 mL of n-hexane.
-
Assemble the Soxhlet apparatus and heat the flask to the boiling point of the solvent.
-
Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon tube runs clear.
-
-
Concentration:
-
After extraction, cool the flask and recover the solvent using a rotary evaporator to obtain the crude hexane extract.
-
Protocol 3: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material: Prepare the dried and powdered plant material as described previously.
-
Extraction:
-
Place 20 g of the powdered plant material in a 500 mL beaker.
-
Add 200 mL of methanol to the beaker.
-
Place the beaker in an ultrasonic bath.
-
Sonicate the mixture for 30 minutes at a frequency of 40 kHz and a controlled temperature of 40°C.
-
-
Filtration and Concentration:
-
Filter the mixture and concentrate the filtrate as described in the maceration protocol.
-
Workflow and Comparative Logic
The general workflow for this compound extraction and a comparison of the different techniques are illustrated in the diagrams below.
Conclusion
The choice of extraction technique for this compound will depend on the specific research or production goals. For preliminary laboratory-scale isolation, maceration or Soxhlet extraction may be sufficient. However, for higher efficiency and yield, particularly for larger-scale operations, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) are recommended. UAE offers a good balance between cost, speed, and yield, while SFE provides the highest purity and is an environmentally friendly option, albeit with a higher initial investment. Further optimization of solvent systems, temperature, and extraction time for each method is recommended to maximize the recovery of this compound from Croton species.
Independent Verification of Sonderianol's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sonderianol, a diterpene isolated from Croton sonderianus, presents a promising scaffold for biological investigation. While specific independent verification of its bioactivity is currently limited in publicly available literature, the well-documented therapeutic properties of the Croton genus and the broader class of diterpenoids provide a strong rationale for its further exploration. Diterpenoids isolated from various Croton species have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] This guide provides a comparative framework for researchers seeking to investigate this compound, summarizing available data on analogous compounds and detailing relevant experimental protocols.
Comparative Biological Activity of Diterpenes and Related Compounds
Due to the absence of specific quantitative data for this compound, this section presents data from other well-characterized diterpenes and natural compounds to serve as a benchmark for future studies.
Anti-Inflammatory Activity
Many diterpenes exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, and inhibiting the production of inflammatory mediators like nitric oxide (NO).[5][6]
| Compound/Extract | Assay | Cell Line/Model | IC50 / Inhibition | Reference |
| ent-Kaurane Diterpenoids | NO Production Inhibition | RAW 264.7 Macrophages | IC50: 1.8-15.6 µM | [5] |
| Sesquiterpenoids | NO Production Inhibition | RAW 264.7 Macrophages | IC50: 2.3-9.8 µM | [5] |
| Guaiene | NO Production Inhibition | Macrophage Cell Culture | 53.3 ± 2.4% inhibition | [6] |
| m-Cymene | NO Production Inhibition | Macrophage Cell Culture | 38.1 ± 0.6% inhibition | [6] |
| L-Carveol | Superoxide (B77818) (O2·-) Production | Macrophages | ~68.6% reduction at 10 µM | [6] |
Anticancer Activity
The cytotoxic effects of diterpenes against various cancer cell lines are a significant area of research.[7] The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Phanginin R | A2780 | Ovarian Cancer | 9.9 ± 1.6 | [8] |
| Phanginin R | AGS | Gastric Cancer | 5.3 ± 1.9 | [8] |
| Phanginin R | A549 | Non-small Cell Lung Cancer | 12.3 ± 3.1 | [8] |
| Tagetone A | A549 | Non-small Cell Lung Cancer | 4.24 | [7] |
| Tagetone B | HCT116 | Colon Carcinoma | 6.30 | [7] |
| Asiatic Acid | BHY | Oral Squamous Cell Carcinoma | 15.6 | [9] |
Antimicrobial Activity
Diterpenes have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key parameter in these studies.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| ent-Copalic acid | Staphylococcus aureus | 1.56 - 6.25 | [10] |
| ent-Copalic acid | Streptococcus agalactiae | 1.56 - 6.25 | [10] |
| Biflorane-type diterpenoids | Staphylococcus aureus | 4 - 64 | [11] |
| Biflorane-type diterpenoids | Bacillus subtilis | 4 - 64 | [11] |
Experimental Protocols
The following are detailed methodologies for key in vitro assays that can be adapted for the independent verification of this compound's biological activity.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol is used to assess the potential of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours.[12] Include a vehicle control (e.g., DMSO).[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[12]
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.[13]
-
Serial Dilution: Perform a two-fold serial dilution of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours.[13]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Signaling Pathway: NF-κB Inhibition
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Chemical Constituents from Croton Species and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Constituents from Croton Species and Their Biological Activities [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro anti-inflammatory effects of diterpenoids and sesquiterpenoids from traditional Chinese medicine Siegesbeckia pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro anti-inflammatory activity of terpenes via suppression of superoxide and nitric oxide generation and the NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vitro anticancer activity of a pentacyclic triterpenoid via the mitochondrial pathway in bone-invasive oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro antimicrobial activity of plant-derived diterpenes against bovine mastitis bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling [frontiersin.org]
Safety Operating Guide
Sonderianol: A Guide to Safe Disposal in a Laboratory Setting
For Immediate Reference: Treat Sonderianol as Hazardous Chemical Waste
This document provides detailed procedural guidance for the safe disposal of this compound, a diterpenoid compound, within a research and development environment. The information is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this substance, thereby minimizing environmental impact and maintaining a secure laboratory workspace.
This compound: Chemical and Physical Properties
A summary of the known properties of this compound is presented below. This information is crucial for its correct classification as a hazardous waste stream.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆O₂ | PubChem[1] |
| Molecular Weight | 298.4 g/mol | PubChem[1] |
| IUPAC Name | (4aR,10aS)-8-ethenyl-6-hydroxy-1,1,4a,7-tetramethyl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one | PubChem[1] |
| Appearance | Not specified (likely a solid) | - |
| Solubility | Not specified | - |
Hazard Assessment and Waste Classification
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a complete hazard profile is not available. However, based on its chemical structure as a diterpenoid with a phenanthrene (B1679779) skeleton, it is prudent to handle it as a potentially hazardous substance. Many compounds with this core structure can exhibit biological activity and may be irritants or harmful.
Therefore, this compound waste must be classified and handled as hazardous chemical waste . It is the responsibility of the waste generator to make this determination based on the available information and institutional safety protocols.
Personal Protective Equipment (PPE)
When handling this compound and its waste, the following personal protective equipment must be worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A standard laboratory coat.
Disposal Procedures for this compound Waste
All materials contaminated with this compound, including pure compound, solutions, and contaminated labware, must be disposed of as hazardous waste. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: Clearly identify all waste streams containing this compound.
-
Segregation:
-
Solid Waste: Collect unused this compound, contaminated personal protective equipment (e.g., gloves), and other solid materials in a designated, leak-proof, and clearly labeled solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any needles, syringes, or broken glass contaminated with this compound must be placed in a designated, puncture-resistant sharps container for chemical waste.
-
-
Container Labeling: All waste containers must be labeled with a "Hazardous Waste" label that includes:
-
The name "this compound Waste".
-
The primary hazards (e.g., "Caution: Chemical Waste").
-
The date of accumulation.
-
The laboratory and principal investigator's name.
-
-
Storage: Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and have secondary containment to prevent spills.
-
Disposal Request: Once the waste container is full or has reached the institutional time limit for storage, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Emergency Procedures
In the event of a spill or accidental exposure to this compound, follow these procedures:
-
Spill:
-
Alert others in the vicinity.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, and absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material and any contaminated debris into a hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move to fresh air.
-
If breathing is difficult, seek medical attention.
-
-
Ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
Waste Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Navigating the Safe Handling of Sonderianol: A Procedural Guide
Disclaimer: The following safety and handling guidelines for Sonderianol are based on the known properties of structurally similar diterpenoids, namely abietic acid and carnosic acid. No specific Safety Data Sheet (SDS) for this compound is currently available. This information should be used as a primary safety reference, and a comprehensive risk assessment should be conducted by researchers and laboratory managers before commencing any work with this compound.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for safe handling, and protocols for disposal and emergency situations.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to possess the following hazards.
| Hazard Class | GHS Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. |
| Skin Sensitization | H317: May cause an allergic skin reaction. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. |
| Hazardous to the Aquatic Environment | H400: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact and potential irritation or sensitization. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and accidental splashes. |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for operations with a high potential for aerosolization or if handling large quantities. | To prevent inhalation of dust or aerosols, which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is paramount for ensuring the safety of laboratory personnel and the integrity of the research.
Preparation and Weighing
-
Designated Area: Conduct all handling of solid this compound within a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any dust.
-
Pre-use Inspection: Before use, visually inspect the container for any damage or leaks.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the required amount of this compound. Use anti-static weigh paper or a weighing boat to minimize dispersal of the powder.
-
Container Sealing: Immediately after weighing, securely seal the primary container.
-
Surface Decontamination: Clean the weighing area and any potentially contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
Dissolution and Use in Experiments
-
Solvent Addition: In a chemical fume hood, add the desired solvent to the vessel containing the weighed this compound.
-
Mixing: Use a vortex mixer or sonicator to ensure complete dissolution. Keep the vessel capped during mixing to prevent aerosol generation.
-
Experimental Procedures: Carry out all subsequent experimental steps within the fume hood.
-
Post-use Cleaning: Thoroughly clean all glassware and equipment that came into contact with this compound.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect the material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all solid waste (e.g., contaminated gloves, weigh paper) and liquid waste (e.g., unused solutions) in separate, clearly labeled, and sealed containers.
-
Container Labeling: Label waste containers with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (Irritant, Skin Sensitizer, Environmental Hazard).
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
